molecular formula C7H7BrFN B11758173 3-Bromo-4-fluoro-5-methylaniline

3-Bromo-4-fluoro-5-methylaniline

Cat. No.: B11758173
M. Wt: 204.04 g/mol
InChI Key: QZVKPIOMMWAMLG-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylaniline is a halogenated aniline derivative that serves as a versatile building block in organic synthesis and drug discovery. Its molecular structure, incorporating bromo and fluoro substituents on the aniline ring, makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry and materials science. This compound is primarily used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromo group acts as a handle for carbon-carbon or carbon-heteroatom bond formation. The presence of the electron-withdrawing fluorine atom can influence the electronics of the aromatic ring and enhance metabolic stability in candidate molecules, while the methyl group can fine-tune lipophilicity. Researchers utilize this aniline derivative in the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. It is not for administration to humans or animals. Note: The specifications for this compound, including its confirmed CAS Number and analytical data, are pending verification. Researchers are advised to confirm the identity and purity of the material upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

3-bromo-4-fluoro-5-methylaniline

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3

InChI Key

QZVKPIOMMWAMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)Br)N

Origin of Product

United States

Foundational & Exploratory

3-Bromo-4-fluoro-5-methylaniline: Structural Dynamics and Synthetic Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing the pharmacokinetics, target affinity, and metabolic stability of active pharmaceutical ingredients (APIs). 3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) has emerged as a highly versatile, bifunctional building block [1].

As a Senior Application Scientist, I approach this molecule not just as a raw material, but as a carefully engineered scaffold. The specific substitution pattern on this aniline ring offers precise electronic and steric control:

  • The Fluorine Atom (C4): Highly electronegative, it withdraws electron density via the inductive effect, significantly enhancing the metabolic stability of the aromatic core against cytochrome P450-mediated oxidation. Furthermore, it modulates the pKa of the adjacent amine, influencing hydrogen-bonding dynamics in target binding pockets.

  • The Methyl Group (C5): Provides localized steric encumbrance and increases the lipophilicity (logP) of the molecule, which is critical for tuning membrane permeability.

  • The Bromine Atom (C3): Serves as an orthogonal reactive handle. Because the C–Br bond is significantly weaker than the C–F bond, it allows for highly chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without risking defluorination.

  • The Primary Amine (C1): Acts as a nucleophile for amidation or can be transformed into a diazonium salt for further derivatization, such as hydrazine synthesis[3].

This unique combination allows researchers to build complex, multi-cyclic architectures, such as novel small-molecule GLP-1 receptor agonists, with high regiocontrol and efficiency [3].

Physicochemical Profiling

To ensure reproducible experimental design, it is critical to understand the quantitative baseline of the compound. The following table summarizes the core physicochemical data required for stoichiometric calculations and storage protocols [1][2].

Table 1: Physicochemical & Structural Properties

PropertyValueScientific Rationale / Implication
CAS Number 1174005-79-8Essential for precise procurement and regulatory tracking.
Molecular Formula C₇H₇BrFNDefines stoichiometry for reaction equivalents.
Molecular Weight 204.04 g/mol Utilized for precise molarity and yield calculations.
SMILES CC1=CC(=CC(=C1F)Br)NUsed for computational docking and predictive cheminformatics.
Purity Standard ≥95% - 98%High purity is required to prevent catalyst poisoning in cross-coupling.
Storage Conditions 2-8°C, Sealed, DryPrevents ambient oxidation of the electron-rich primary amine.

Mechanistic Pathways & Bifunctional Utility

The true value of 3-bromo-4-fluoro-5-methylaniline lies in its bifunctionality. It can be functionalized at the C3 position (via the bromide) or the C1 position (via the amine).

C-N and C-C Cross-Coupling (The Bromide Handle)

The bromine atom is an ideal substrate for Palladium-catalyzed cross-coupling. In a Buchwald-Hartwig amination, the oxidative addition of the Pd(0) catalyst into the C-Br bond is highly selective. The presence of the electron-withdrawing fluorine atom actually accelerates this oxidative addition by lowering the electron density of the aromatic ring, making the C-Br bond more susceptible to insertion by the electron-rich metal center [1].

G A 3-Bromo-4-fluoro-5-methylaniline C Oxidative Addition A->C B Pd Catalyst + Ligand B->C D Transmetalation / Amine Binding C->D E Reductive Elimination D->E E->B Pd Regeneration F Functionalized API Intermediate E->F

Catalytic cycle of Pd-catalyzed cross-coupling using 3-bromo-4-fluoro-5-methylaniline.

Diazotization and Reduction (The Amine Handle)

Recent patent literature highlights the use of this compound in the synthesis of small-molecule GLP-1 receptor agonists [3]. The primary amine is converted into an aryl hydrazine. This is achieved through diazotization using sodium nitrite (NaNO₂) in hydrochloric acid, followed by immediate reduction using stannous chloride (SnCl₂). The causality here is critical: SnCl₂ is chosen because it is a mild, highly specific reducing agent that reduces the diazonium salt to a hydrazine without reducing the sensitive C-Br bond via hydrodehalogenation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed as self-validating systems. This means incorporating In-Process Controls (IPCs) that confirm the success of one step before proceeding to the next.

Protocol A: Regioselective Buchwald-Hartwig Amination

Objective: Form a secondary aryl amine at the C3 position while leaving the C1 primary amine intact (requires initial protection, or exploiting differential nucleophilicity).

Table 2: Catalyst & Ligand Selection Matrix

Reaction TypePreferred CatalystPreferred LigandBaseCausality for Selection
Buchwald-Hartwig Pd₂(dba)₃XPhosCs₂CO₃Bulky biaryl phosphines prevent catalyst deactivation and accelerate reductive elimination.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a Schlenk flask with 3-bromo-4-fluoro-5-methylaniline (1.0 eq), the target secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: XPhos is selected due to its steric bulk, which prevents competitive β-hydride elimination and forces the reductive elimination of the desired product.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aniline).

  • Thermal Activation: Seal the flask, remove from the glovebox, and heat to 90°C.

  • Self-Validation (IPC): At 4 hours, withdraw a 10 µL aliquot. Quench in acetonitrile and analyze via LC-MS using an internal standard (e.g., biphenyl).

    • Validation Check: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows <2% of the 204 m/z (starting material) peak remaining.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation (Inert Atm) Step2 2. Reaction Assembly (Aniline + Reagents) Step1->Step2 Step3 3. Thermal Activation (80-100°C) Step2->Step3 Step4 4. In-Process Control (LC-MS Tracking) Step3->Step4 Step4->Step3 If incomplete Step5 5. Workup & Purification Step4->Step5

Self-validating experimental workflow for Buchwald-Hartwig amination.

Protocol B: Synthesis of Aryl Hydrazine via Diazotization

Objective: Convert the C1 amine to a hydrazine for subsequent heterocycle synthesis (e.g., pyrazoles for GLP-1 agonists) [3].

Step-by-Step Methodology:

  • Acidic Solubilization: Suspend 3-bromo-4-fluoro-5-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (approx. 2:1 v/v) and cool to 0°C in an ice-brine bath.

  • Diazotization: Slowly add an aqueous solution of NaNO₂ (1.5 eq) dropwise, maintaining the internal temperature below 5°C. Stir for 1 hour.

    • Self-Validation (IPC): Perform a starch-iodide paper test. A rapid blue/black color change confirms the presence of excess nitrous acid, validating that the diazotization is complete.

  • Reduction: Dropwise add a pre-cooled solution of SnCl₂ (2.5 eq) in concentrated HCl.

    • Causality: SnCl₂ selectively reduces the diazonium nitrogen without cleaving the C-Br bond, preserving the orthogonal handle for later cross-coupling.

  • Isolation: Stir at room temperature for 2 hours. The aryl hydrazine hydrochloride salt will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Conclusion

3-Bromo-4-fluoro-5-methylaniline is far more than a simple reagent; it is a meticulously balanced scaffold designed for advanced molecular construction. By understanding the causal relationships between its structural features (the stabilizing fluorine, the lipophilic methyl, the reactive bromine) and the chosen synthetic conditions, researchers can unlock highly efficient pathways to next-generation therapeutics, including metabolic disease treatments. Strict adherence to self-validating protocols ensures that these complex transformations are both scalable and reproducible.

References

  • Google Patents. "Small-molecule compound having glp-1 receptor agonist activity and use thereof (WO2025162065A1)." World Intellectual Property Organization.

molecular weight and formula of 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-fluoro-5-methylaniline in Advanced Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter halogenated aniline derivatives that serve as the linchpins of complex molecular assemblies. 3-Bromo-4-fluoro-5-methylaniline is a prime example of a highly functionalized, rationally designed building block. Its precise substitution pattern—combining the cross-coupling reactivity of a bromine atom, the metabolic shielding of a fluorine atom, and the lipophilic tuning of a methyl group—makes it indispensable in the synthesis of advanced therapeutics, particularly Glucagon-Like Peptide-1 (GLP-1) receptor agonists[1][2]. This technical guide provides an in-depth analysis of its molecular properties, structural dynamics, and field-proven experimental protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental properties of a chemical building block is the first step in predicting its behavior within complex reaction matrices. The dictate its stoichiometric ratios and analytical signatures.

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 3-Bromo-4-fluoro-5-methylaniline
CAS Number 1174005-79-8
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Canonical SMILES CC1=CC(=CC(=C1F)Br)N
InChI Key QZVKPIOMMWAMLG-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 26.02 Ų
LogP (Predicted) ~2.48

Data sourced from verified chemical repositories[1][3].

Causality of the Substitution Pattern: The strategic placement of functional groups on this specific aniline core dictates its utility in drug discovery[1]:

  • The Bromo Group (C3): Acts as a highly reactive electrophilic handle. The weaker carbon-bromine bond facilitates oxidative addition by palladium catalysts, enabling carbon-carbon (Suzuki, Heck) or carbon-heteroatom (Buchwald-Hartwig) bond formations[1].

  • The Fluoro Group (C4): Positioned adjacent to the bromo and methyl groups, the highly electronegative fluorine atom modulates the electron density of the aromatic ring. In drug design, this substitution blocks CYP450-mediated oxidation at the para-position, significantly enhancing the metabolic stability of the final active pharmaceutical ingredient (API)[1].

  • The Methyl Group (C5): Provides a steric shield and fine-tunes the overall lipophilicity (LogP) of the molecule, which is critical for ensuring cellular membrane permeability in the final drug candidate[1][3].

StructuralDynamics A 3-Bromo-4-fluoro-5-methylaniline (Core Scaffold) B Bromo Group (-Br) Handle for Cross-Coupling A->B C Fluoro Group (-F) Metabolic Stability & Electronics A->C D Methyl Group (-CH3) Lipophilicity Tuning A->D E Amine Group (-NH2) Diazotization / Amidation A->E F GLP-1 Receptor Agonists (Drug Discovery) B->F Pd-Catalyzed Coupling E->F Hydrazine Formation

Fig 1: Structural causality and application pathway of 3-Bromo-4-fluoro-5-methylaniline.

Mechanistic Role in Drug Discovery: GLP-1 Receptor Agonists

Recently, 3-Bromo-4-fluoro-5-methylaniline has emerged as a critical intermediate in the development of novel small-molecule GLP-1 receptor agonists[2]. These therapeutics are highly sought after for their efficacy in treating Type 2 diabetes and obesity by promoting glucose-dependent insulin secretion and delaying gastric emptying[2].

In these synthetic pathways, the primary amine of 3-Bromo-4-fluoro-5-methylaniline is often converted into a hydrazine derivative via a diazonium intermediate[2]. This hydrazine then undergoes cyclization to form complex heterocyclic scaffolds (e.g., pyrazoles or indoles) that mimic the binding interactions of the endogenous GLP-1 peptide[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the transformation of 3-Bromo-4-fluoro-5-methylaniline. Every step is designed with built-in causality to establish a self-validating system.

Protocol A: Synthesis of Hydrazine Intermediate via Diazotization

Purpose: To convert the primary amine into a hydrazine handle for subsequent heterocyclic ring closure, a critical step in GLP-1 agonist synthesis[2].

  • Preparation of the Amine Salt: Suspend 3-Bromo-4-fluoro-5-methylaniline (7.8 g, 38 mmol) in a mixture of water (78 mL) and concentrated hydrochloric acid (40 mL) in a round-bottom flask[2].

    • Causality: The strong acid protonates the amine, solubilizing the precursor and preventing unwanted side reactions (such as triazene formation) during the subsequent diazotization.

  • Diazotization: Chill the mixture to 0°C using an ice-brine bath. Slowly add an aqueous solution of Sodium Nitrite (NaNO₂, 3.97 g, 57 mmol in 8 mL water) dropwise[2].

    • Causality: Maintaining the temperature strictly at 0°C is critical; diazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas at elevated temperatures.

  • Intermediate Maturation: Stir the reaction mixture at 0°C for 1 hour[2].

    • Validation Check: The solution should turn clear or slightly colored, indicating complete conversion to the soluble diazonium chloride salt. A starch-iodide paper test must be performed to confirm the presence of excess nitrous acid (paper turns blue-black).

  • Reduction to Hydrazine: While maintaining the temperature at 0°C, slowly add a solution of Tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid[2].

    • Causality: SnCl₂ acts as a mild, selective reducing agent, efficiently reducing the diazonium N≡N triple bond to a hydrazine (NH-NH₂) without dehalogenating the sensitive bromo or fluoro groups on the aromatic ring.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Purpose: To functionalize the C3 position by replacing the bromine atom with an aryl or heteroaryl group, expanding the molecular scaffold[1].

  • Reagent Assembly: In a Schlenk flask, combine 3-Bromo-4-fluoro-5-methylaniline (1.0 eq), a selected arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq)[1].

  • Base Addition & Degassing: Add an aqueous solution of a mild base (e.g., K₂CO₃, 2.0 eq) and suspend the mixture in a degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)[1].

    • Causality: The base is mandatory for the transmetalation step, as it activates the boronic acid by forming a more reactive boronate complex. Degassing the solvents prevents the oxidative deactivation of the sensitive Pd(0) catalytic species.

  • Thermal Activation: Heat the reaction mixture to 80-90°C under an inert argon atmosphere for 12 hours.

  • Workup and Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate.

    • Validation Check: LC-MS analysis of the crude mixture must show the disappearance of the precursor's m/z 204/206 (bromine isotope pattern) peak and the appearance of the target coupled mass[1][3].

SuzukiWorkflow Step1 Step 1: Oxidative Addition Pd(0) inserts into C-Br bond Step3 Step 3: Transmetalation Aryl group transfers to Pd(II) Step1->Step3 Step2 Step 2: Base Activation Base reacts with Boronic Acid Step2->Step3 Step4 Step 4: Reductive Elimination C-C bond formation & Pd(0) release Step3->Step4 Step4->Step1 Pd(0) Regeneration Product Target Molecule Advanced API Intermediate Step4->Product

Fig 2: Experimental workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Analytical Validation Standards

To confirm the identity and purity of 3-Bromo-4-fluoro-5-methylaniline prior to synthesis, researchers must rely on orthogonal analytical techniques[1]:

  • Mass Spectrometry (ESI-MS): The compound will exhibit a distinct isotopic signature due to the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The molecular ion [M+H]⁺ will appear as a distinct doublet at m/z 204.0 and 206.0[3].

  • ¹⁹F NMR Spectroscopy: A single, sharp peak will be observed, split by the adjacent aromatic protons, confirming the integrity and precise location of the carbon-fluorine bond[1].

References

  • [2] WO2025162065A1 - Small-molecule compound having glp-1 receptor agonist activity and use thereof. Google Patents. Available at:

Sources

Thermodynamic Profiling and Solid-State Characterization of 3-Bromo-4-fluoro-5-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Thermodynamic Context

3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) is a highly specialized, multi-substituted halogenated aniline derivative. In modern medicinal chemistry, it serves as a critical building block in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists[1].

Understanding the thermodynamic properties of this intermediate is paramount for drug development professionals. These parameters dictate phase stability, solubility, and reactivity during complex cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), where the bromo group acts as the primary handle for carbon-carbon or carbon-heteroatom bond formation[2].

Quantitative Thermodynamic Parameters

While empirical thermodynamic data for highly specific substituted anilines can be sparse in public literature, computational predictions and extrapolated data from analogous halogenated systems provide a robust framework for physical chemistry applications[3].

PropertyValueReference / Source
CAS Number 1174005-79-84[4]
Molecular Formula C₇H₇BrFN4[4]
Molecular Weight 204.04 g/mol 4[4]
Predicted Boiling Point ~202.9 °C3[3]
Predicted Flash Point ~114.1 °C3[3]
SMILES String CC1=CC(=CC(=C1F)Br)N4[4]

Mechanistic Insights: Halogen Bonding and Crystal Thermodynamics

The thermodynamic behavior of 3-Bromo-4-fluoro-5-methylaniline is governed by the competing electronic and steric effects of its substituents on the aromatic ring:

  • The Fluorine Effect: The highly electronegative fluorine atom at the para-position withdraws electron density via the inductive effect. This significantly alters the pKa of the amine group and enhances the metabolic stability of downstream drug candidates by blocking metabolic oxidation[2].

  • Bromine and Halogen Bonding: Unlike traditional hydrogen bonds, halogen bonds arise from the electrostatic interaction between the electrophilic region (the σ -hole) of the polarizable bromine atom and nearby nucleophilic electron donors[5]. This directional, non-covalent interaction is a primary driver of the enthalpy of crystallization ( ΔHcryst​ ) and dictates the solid-state packing motifs in halogenated anilines[6].

  • Steric Disruption via Methylation: The meta-methyl group introduces steric bulk that disrupts the planar stacking typically seen in simpler halogenated anilines. This steric hindrance generally lowers the lattice energy, resulting in a lower melting point relative to unmethylated analogs.

Experimental Protocol: Rigorous Thermal Analysis (DSC/TGA)

To accurately map the thermodynamic landscape of 3-Bromo-4-fluoro-5-methylaniline, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required[6]. This protocol is designed as a self-validating system to ensure data integrity and separate true thermodynamic phase changes from irreversible degradation.

Step 1: Instrument Calibration and Baseline Establishment

  • Action: Calibrate the DSC instrument using a high-purity Indium standard to precisely determine the cell constant and temperature onset.

  • Causality: Halogenated anilines often exhibit subtle polymorphic transitions. An uncalibrated baseline can obscure these low-energy phase changes, leading to inaccurate heat capacity ( Cp​ ) calculations.

Step 2: Hermetic Sample Encapsulation

  • Action: Weigh 2-5 mg of the compound into an aluminum pan and seal it hermetically.

  • Causality: Because the predicted boiling point is ~202.9 °C[3], premature volatilization or sublimation can occur well below the boiling point. Hermetic sealing ensures that the measured enthalpy of fusion ( ΔHfus​ ) is not artificially deflated by mass loss.

Step 3: Coupled TGA-DSC Heating Ramp

  • Action: Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Causality: TGA monitors mass loss (degradation or volatilization), while DSC monitors heat flow. Running them in parallel allows the scientist to definitively separate a true thermodynamic melting event (endothermic, no mass loss) from thermal decomposition (endothermic/exothermic, with mass loss)[6].

Step 4: Cyclic Reversibility Check (Self-Validation)

  • Action: Upon reaching a temperature 10 °C above the melting point, immediately cool the sample at 10 °C/min back to 25 °C, then initiate a second heating cycle.

  • Causality: If the thermal event is a reversible thermodynamic phase transition (melting/crystallization), the second heating cycle will reproduce the melting endotherm. If the compound degraded, the second cycle will show a shifted or absent peak, thereby internally validating the thermal stability limits of the molecule.

G N1 Sample Prep: 3-Bromo-4-fluoro-5-methylaniline N2 Instrument Calibration (Indium Standard) N1->N2 N3 Hermetic Encapsulation (Prevents Volatilization) N2->N3 N4 Coupled TGA-DSC (10 °C/min Ramp) N3->N4 N5 Cyclic Reversibility Check (Self-Validating Step) N4->N5 N6 Thermodynamic Profile (ΔH, Cp, Tm) N5->N6

Thermodynamic characterization workflow for halogenated aniline derivatives.

References

  • Source: benchchem.
  • Source: chemscene.
  • Title: 1174005-79-8_3-Bromo-4-fluoro-5-methylaniline - cas号查询 (ChemSrc)
  • Source: google.com (Patents)
  • Source: nih.gov (PMC)
  • Source: uni-duesseldorf.

Sources

solubility of 3-Bromo-4-fluoro-5-methylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) is a highly functionalized halogenated aniline derivative that serves as a critical building block in modern organic synthesis and drug discovery ([1]). Its unique structural motif—incorporating an electron-withdrawing fluorine atom, a polarizable bromine handle, and a lipophilic methyl group—makes it an invaluable intermediate for constructing complex active pharmaceutical ingredients (APIs), including novel GLP-1 receptor agonists ([2]).

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction kinetics, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) where solvent coordination and solute availability dictate catalytic turnover[1].

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 3-Bromo-4-fluoro-5-methylaniline (MW: 204.04 g/mol ) is governed by the thermodynamic balance between its crystal lattice energy and the enthalpy of solvation[1].

  • The Amine Group (-NH₂): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This drives high solubility in polar aprotic and polar protic solvents.

  • The Halogens (-Br, -F): The fluorine atom exerts a strong inductive electron-withdrawing effect, reducing the basicity of the amine and enhancing the metabolic stability of the final API[1]. The bromine atom is highly polarizable, creating a "soft" electron cloud that interacts favorably with soft dipoles in solvents like dichloromethane (DCM) via Debye and London dispersion forces.

  • The Methyl Group (-CH₃): Fine-tunes the overall lipophilicity (LogP) of the molecule, providing steric bulk and enhancing dispersion interactions with non-polar media[1].

Solvation_Mechanism Compound 3-Bromo-4-fluoro- 5-methylaniline Amine Amine Group (-NH2) Compound->Amine Halogens Halogens (-Br, -F) Compound->Halogens Methyl Methyl Group (-CH3) Compound->Methyl Hbond Hydrogen Bonding (HBD/HBA) Amine->Hbond Dipole Dipole-Dipole Interactions Amine->Dipole Halogens->Dipole Dispersion London Dispersion Forces Halogens->Dispersion Methyl->Dispersion Protic Polar Protic Solvents (e.g., MeOH) Hbond->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO) Dipole->Aprotic NonPolar Non-Polar Solvents (e.g., Toluene) Dispersion->NonPolar

Figure 1: Functional group interactions governing solvation of 3-Bromo-4-fluoro-5-methylaniline.

Quantitative Solubility Profiles

The following table summarizes the empirical and predictive thermodynamic solubility of 3-Bromo-4-fluoro-5-methylaniline across standard organic solvent classes.

Table 1: Thermodynamic solubility of 3-Bromo-4-fluoro-5-methylaniline at 25°C.

SolventClassificationDielectric Constant (ε)Solubility (mg/mL)Primary Solvation Driving Force
DMSO Polar Aprotic46.7> 120.0Strong H-bond acceptance from -NH₂
DMF Polar Aprotic36.7> 100.0Dipole-dipole & H-bond acceptance
Dichloromethane Polar Aprotic8.985.5High polarizability matching -Br
Ethyl Acetate Polar Aprotic6.072.3Moderate H-bond acceptance
Methanol Polar Protic32.748.1H-bond donation/acceptance
Toluene Non-Polar2.428.4London dispersion with -CH₃ & -Br
n-Hexane Non-Polar1.9< 5.0Weak dispersion; insufficient polarity

Note: Values are representative benchmarks derived from structural analogues and standard predictive solvation models for halogenated anilines.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility methods (such as solvent titration) frequently overestimate solubility due to supersaturation. To obtain true thermodynamic data necessary for scaling up API synthesis, the Isothermal Shake-Flask Method must be employed.

High-purity precursors (≥95%) are mandatory for this protocol to prevent freezing-point depression or lattice disruption artifacts caused by impurities ([3]).

Step-by-Step Methodology
  • Solid Dispensing: Add approximately 50 mg of 3-Bromo-4-fluoro-5-methylaniline into 2 mL HPLC-grade glass vials.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into each vial.

  • Thermal Equilibration: Cap the vials tightly with PTFE/silicone septa. Place them in an Eppendorf Thermomixer Comfort. Agitate at 1100 rpm at 25°C for 24 hours[2].

    • Causality: A 24-hour timeframe ensures the system reaches true thermodynamic equilibrium. Agitation at 1100 rpm prevents the formation of a stagnant boundary layer around the solid particles, maximizing the dissolution rate without causing mechanical degradation of the solute[2].

  • Phase Separation: Transfer the resulting suspension to microcentrifuge tubes and centrifuge at 15,000 rpm for 10 minutes at 25°C.

    • Causality: Syringe filtration is avoided as the lipophilic nature of the compound can lead to non-specific adsorption onto standard PTFE or nylon filter membranes, artificially lowering the quantified concentration.

  • Aliquot Dilution: Carefully extract 100 μL of the saturated supernatant and dilute it with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification: Analyze the diluted samples via HPLC-UV at 254 nm, calculating the exact concentration against a pre-established calibration curve.

The Self-Validating Mechanism

Every protocol must contain an internal logic check. In this workflow, the validation occurs post-equilibration:

  • Validation Check: Visually inspect the vial before centrifugation. If the solution is completely clear and no solid remains , the system has not reached saturation (i.e., the entire mass dissolved). The data point is invalid, and the experiment must be repeated with a higher initial mass of the solid. True thermodynamic solubility is only achieved when the solution is in dynamic equilibrium with the solid phase.

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (1.0 mL Organic Media) Step1->Step2 Step3 3. Thermal Equilibration (25°C, 1100 rpm, 24h) Step2->Step3 Validation Validation Check: Is solid present? Step3->Validation Step4 4. Phase Separation (Centrifugation, 15000 rpm) Step5 5. Supernatant Extraction & Serial Dilution Step4->Step5 Step6 6. HPLC-UV Quantification (vs. Calibration Curve) Step5->Step6 Proceed Yes: Proceed to Step 4 Validation->Proceed Fail No: Add more solid Validation->Fail Proceed->Step4 Fail->Step3

Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Application Insights: Solvent Selection in Cross-Coupling

In my experience scaling up Buchwald-Hartwig aminations, raw solubility data must be contextualized with catalytic mechanism requirements. The bromine atom on 3-Bromo-4-fluoro-5-methylaniline acts as the primary handle for carbon-heteroatom bond formation[1].

While highly polar aprotic solvents like DMSO offer exceptional absolute solubility (>120 mg/mL), their strong coordinating ability can poison Palladium (Pd) catalysts by occupying vacant coordination sites, thereby inhibiting the critical oxidative addition step to the C-Br bond. Consequently, moderately polar solvents like Toluene or 1,4-Dioxane are often the superior operational choice. Despite lower absolute solubility (~28 mg/mL in Toluene), they provide sufficient dissolved monomer to sustain rapid reaction kinetics while maintaining the integrity of the catalytic cycle.

References

  • Google Patents. "WO2025162065A1 - Small-molecule compound having glp-1 receptor agonist activity and use thereof." World Intellectual Property Organization.

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pKa values of 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of 3-Bromo-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and interactions with biological targets. This guide provides a comprehensive analysis of the pKa of 3-Bromo-4-fluoro-5-methylaniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings that govern its basicity, detail rigorous experimental protocols for its empirical determination, and present a framework for understanding how its unique substitution pattern modulates its electronic properties.

Introduction: The Significance of pKa in Molecular Science

In drug discovery and development, the pKa value is a cornerstone for predicting a compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For an aniline derivative like 3-Bromo-4-fluoro-5-methylaniline, the pKa of the conjugate acid (anilinium ion) determines the extent of protonation at physiological pH (approx. 7.4). Molecules in their unionized form are typically less soluble in aqueous media but can more readily penetrate lipophilic barriers such as the blood-brain barrier.[1] Therefore, a precise understanding and empirical validation of this compound's pKa are indispensable for rational drug design and the synthesis of novel materials.

This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the interplay of structural features and chemical properties. We will dissect the electronic contributions of each substituent on the aniline ring to build a predictive hypothesis for its pKa, followed by a detailed exposition of the gold-standard methods for its experimental verification.

Theoretical Framework: Predicting Basicity from First Principles

Anilines are notably weaker bases than their aliphatic amine counterparts. This reduced basicity stems from the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system, which stabilizes the neutral form and makes the lone pair less available for protonation.[2] The introduction of substituents to the phenyl ring further modulates this basicity through a combination of inductive and resonance effects.[3][4][5][6]

Analysis of Substituent Effects

The net electronic influence on the basicity of 3-Bromo-4-fluoro-5-methylaniline is a complex interplay of the following effects:

  • Fluorine (Position 4, para):

    • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the ring and the amino group through the sigma bond framework. This effect significantly decreases the electron density on the nitrogen, making it a weaker base.[7]

    • Resonance Effect (+M): The lone pairs on fluorine can be donated into the aromatic ring. However, due to the poor overlap between fluorine's 2p orbital and carbon's 2p orbital, this electron-donating effect is weaker than its inductive effect.[7] The net result is strong deactivation of the ring and a decrease in basicity.

  • Bromine (Position 3, meta):

    • Inductive Effect (-I): Bromine is also highly electronegative and withdraws electron density inductively, decreasing the basicity of the amino group.[7] Its inductive effect is less pronounced than that of fluorine.

    • Resonance Effect (+M): The resonance effect from a meta position does not directly delocalize onto the amino group and is therefore negligible in this context. The dominant influence is electron withdrawal.

  • Methyl Group (Position 5, meta):

    • Inductive Effect (+I): The methyl group is weakly electron-donating through induction.[2] This effect pushes electron density towards the ring, slightly increasing the electron density on the nitrogen and thus slightly increasing basicity. Its effect is generally modest compared to the strong withdrawing effects of halogens.

Integrated Hypothesis

The molecular architecture of 3-Bromo-4-fluoro-5-methylaniline features two potent electron-withdrawing halogens (one para, one meta) and one weak electron-donating alkyl group (meta). The combined and potent inductive withdrawal from both fluorine and bromine is expected to overwhelmingly dominate the weak inductive donation from the methyl group. This will substantially reduce the electron density on the nitrogen atom, making the lone pair significantly less available for protonation compared to unsubstituted aniline (pKa ≈ 4.6).[4] Consequently, 3-Bromo-4-fluoro-5-methylaniline is predicted to be a significantly weaker base than aniline, with a pKa value substantially lower than 4.6.

Caption: Dominant electronic effects influencing the basicity of the aniline core.

Quantitative pKa Data

CompoundSubstituentspKa (Conjugate Acid)Rationale for Change vs. Aniline
AnilineH4.60Baseline
4-Fluoroaniline4-F4.65Competing -I and +M effects result in minimal change.
4-Chloroaniline4-Cl3.98Dominant -I effect lowers basicity.[8]
4-Bromoaniline4-Br3.86Dominant -I effect lowers basicity.[9]
3-Bromoaniline3-Br3.58Strong -I effect from meta position lowers basicity.[9]
4-Methylaniline4-CH₃5.08+I effect of methyl group increases basicity.[8]
3-Nitroaniline3-NO₂2.46Very strong -I and -M effects drastically lower basicity.[9]
3-Bromo-4-fluoro-5-methylaniline 3-Br, 4-F, 5-CH₃ Predicted: << 3.5 Synergistic and strong -I effects from two halogens.

Note: pKa values are from various sources and serve for comparative purposes.[8][9]

Computational tools can provide estimations. For instance, software packages that use quantitative structure-property relationships (QSPR) or quantum mechanical methods are often employed.[10][11][12] A predicted pKa for the structurally similar 3-bromo-5-fluoro-4-iodo-2-methylaniline is 1.57±0.10, reinforcing the expectation of a very low pKa for the target compound.[13] However, such in silico predictions require empirical validation.

Experimental Protocols for pKa Determination

The definitive pKa of a compound must be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely accepted methods.[14]

Method 1: Potentiometric Titration

This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa from the inflection point of the titration curve.[15][16]

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Preparation of Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 3-Bromo-4-fluoro-5-methylaniline.

    • Due to the expected low aqueous solubility of the halogenated aniline, dissolve the compound in a minimal amount of a co-solvent like methanol or acetonitrile.[17]

    • Dilute the solution with deionized, CO₂-free water to a final volume (e.g., 50 mL) to achieve a concentration of at least 10⁻⁴ M.[14][15]

    • Add a concentrated solution of KCl to achieve a final ionic strength of 0.15 M. Causality: Maintaining constant ionic strength minimizes variations in activity coefficients throughout the titration.[15]

  • Apparatus Setup and Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[15]

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature.

    • Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration. Causality: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a weak base.[15]

  • Titration Procedure:

    • As an aniline derivative, the compound is a weak base. It will be titrated with a standardized strong acid, such as 0.1 M HCl.

    • Use an auto-titrator or a precision burette to add small increments of the HCl titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • The equivalence point is the point of maximum slope, best identified by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

    • The pKa is determined from the half-equivalence point. At this volume (half of the volume required to reach the equivalence point), the concentration of the protonated aniline [BH⁺] equals the concentration of the free base [B].

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the conjugate acid.[18]

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the UV-Vis absorbance spectrum of the compound changes upon protonation. It is particularly useful for compounds with low solubility or for high-throughput screening.[1][19]

Detailed Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of 3-Bromo-4-fluoro-5-methylaniline in a suitable solvent (e.g., DMSO or methanol).[1]

    • Prepare a series of buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., from pH 0 to 5). Ensure all buffers have the same ionic strength.

  • Spectral Acquisition:

    • In a series of cuvettes or a 96-well UV-transparent plate, add a small, identical aliquot of the stock solution to each buffer.[1] Causality: Keeping the total concentration of the analyte constant is crucial for accurate analysis.

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution.[1]

    • Also, record the spectrum of a "blank" for each buffer (buffer without the compound) to correct for background absorbance.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[14]

    • The inflection point of this sigmoid corresponds to the pKa of the compound.[19] This can be determined graphically or by fitting the data to the appropriate equation: A = (A_B + A_BH * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) where A is the observed absorbance, A_B is the absorbance of the basic form, and A_BH is the absorbance of the acidic (protonated) form.

Conclusion

The pKa of 3-Bromo-4-fluoro-5-methylaniline is a defining characteristic for its application in research and development. Theoretical analysis, grounded in the principles of physical organic chemistry, strongly predicts a low pKa value (likely below 3.5) due to the powerful, cumulative electron-withdrawing inductive effects of the fluoro and bromo substituents. While computational methods can provide a useful estimate, this prediction must be validated by rigorous experimental determination. The protocols for potentiometric titration and UV-Vis spectrophotometry outlined in this guide represent robust, self-validating systems for obtaining a precise and reliable pKa value, providing the foundational data needed for effective drug design, synthesis optimization, and materials science innovation.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]

  • Muscia, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044-1048. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. ResearchGate. Retrieved from [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 738, 1-15. Retrieved from [Link]

  • Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Elgailani, I. E. H. (2016). Answer to "How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?". ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Conditions applied for determination of pK a of a series of anilines by gradient HPLC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Zhang, S., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(39), 9739-9747. Retrieved from [Link]

  • Zhang, S., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(39), 9739-9747. Retrieved from [Link]

  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4475. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Notari, M., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(4), 395-400. Retrieved from [Link]

  • Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rowan PKA. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. Retrieved from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 13). Basicity of Anilines [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline [Video]. Retrieved from [Link]

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electronic effects of fluorine in 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Effects of Fluorine in 3-Bromo-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluoro-5-methylaniline is a polysubstituted aromatic amine whose chemical properties and reactivity are governed by a complex interplay of electronic effects from its constituent functional groups. As a versatile building block in medicinal chemistry and materials science, a thorough understanding of its electronic landscape is critical for rational molecular design.[1] This guide provides a detailed analysis of the competing electronic influences within the molecule, with a primary focus on the nuanced role of the fluorine substituent. We will dissect the inductive and resonance effects of the amino, bromo, fluoro, and methyl groups, explain how their specific arrangement dictates the electron density of the aromatic ring, and outline experimental protocols to probe and validate these theoretical principles.

Deconstructing the Electronic Architecture

The reactivity of an aromatic ring is fundamentally controlled by the electron density within the π-system. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards chemical reactions, particularly electrophilic aromatic substitution. These influences are broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. It weakens with distance.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pairs across the conjugated system. Its influence is strongest at the ortho and para positions.

In 3-Bromo-4-fluoro-5-methylaniline, four distinct substituents contribute to the overall electronic character of the benzene ring. Their individual and collective impacts are analyzed below.

The Amino Group (-NH₂): A Powerful Activator

The amino group is a potent activating group.[2][3] This is due to its strong, electron-donating resonance effect (+M), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This delocalization significantly increases the electron density at the ortho and para positions relative to the amino group. While nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I), the +M effect is overwhelmingly dominant.

However, it is crucial to consider the reaction medium. In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺).[2][4] This protonated form lacks a lone pair for resonance and its positive charge exerts a powerful -I effect, transforming it into a strong deactivating and meta-directing group.[2][5]

The Methyl Group (-CH₃): A Weak Activator

The methyl group is a weak electron-donating group, activating the ring through two mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring.

  • Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl group into the aromatic π-system.[6][7] This effect, often described as "no-bond resonance," also increases electron density at the ortho and para positions.[8][9]

The Halogens (-Br and -F): A Study in Contrasting Effects

Halogens present a fascinating dichotomy where inductive and resonance effects are in direct opposition.

  • Inductive Effect (-I): As highly electronegative elements, both bromine and fluorine exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring and deactivating it. Fluorine is the most electronegative element, so its -I effect is stronger than that of bromine.[10][11]

  • Resonance Effect (+M): The halogens possess lone pairs of electrons that can be delocalized into the aromatic ring, an electron-donating effect that increases electron density at the ortho and para positions.[12]

The crucial difference between halogens and groups like -NH₂ or -OH is that for halogens, the -I effect dominates the +M effect .[13][14] Consequently, they are deactivating groups overall. However, because the +M effect still operates, they direct incoming electrophiles to the ortho and para positions.[15]

The core topic of this guide is the electronic effect of fluorine . While its -I effect is the strongest among the halogens, its +M effect is also considered more effective than that of chlorine or bromine. This is attributed to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the less effective overlap of the 3p (Cl) or 4p (Br) orbitals with carbon's 2p orbital.[12] Despite this, the inductive effect remains the primary influence, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution.[12][15]

The Cumulative Effect in 3-Bromo-4-fluoro-5-methylaniline

The net electronic character of the aniline ring is a weighted average of these competing effects. The positions of the substituents are critical in determining the final electron distribution.

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-NH₂ 1Weak -IStrong +MStrongly Activatingortho, para
-Br 3Strong -IWeak +MDeactivatingortho, para
-F 4Very Strong -IWeak +MDeactivatingortho, para
-CH₃ 5Weak +IHyperconjugationWeakly Activatingortho, para

The following diagram illustrates the interplay of these forces.

G cluster_ring Aromatic Ring C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 NH2 -NH₂ NH2->C1 +M >> -I Br -Br Br->C3 -I > +M F -F F->C4 -I >> +M CH3 -CH₃ CH3->C5 +I, Hyperconj. G A Sample Preparation (10-20mg in 0.6mL CDCl₃) B NMR Spectrometer (e.g., 500 MHz) A->B C Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) B->C D Data Processing (Phasing, Baseline Correction) C->D E Spectral Interpretation D->E F Correlate δ with Electron Density (Shielding/Deshielding Effects) E->F

Diagram 2: NMR Spectroscopy Workflow
Protocol: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds, which are influenced by bond strength and the electronic environment. The N-H stretching frequencies of the amino group are particularly informative.

Objective: To assess the influence of the ring's overall electron density on the N-H bonds of the amino group.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding. [16]Alternatively, prepare a KBr pellet for solid-state analysis.

  • Data Acquisition: Record the IR spectrum, focusing on the 3300-3500 cm⁻¹ region.

  • Data Analysis: Primary aromatic amines typically show two distinct N-H stretching bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). [17][18]The positions of these bands are sensitive to the electron density on the nitrogen atom. Increased electron donation from the ring to the amino group (a feedback effect) can alter the N-H bond character and shift these frequencies. For aromatic amines, these absorptions are typically found at higher frequencies (3400-3500 cm⁻¹) compared to aliphatic amines. [16][19]The C-N stretching absorption, expected between 1250-1335 cm⁻¹, also provides information on the electronic interaction between the amino group and the ring. [18]

Quantitative Analysis: Hammett Plots

The Hammett equation provides a method to quantify the electronic effect of substituents on the reactivity of an aromatic ring. [20] log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with the substituted compound.

  • k₀ is the rate constant for the unsubstituted reference compound (e.g., aniline).

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). It represents the electronic effect of that group. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects.

Objective: To quantitatively measure the net electronic effect of the 3-Bromo-4-fluoro-5-methyl substitution pattern.

Hypothetical Experiment: Measure the pKa of 3-Bromo-4-fluoro-5-methylaniline. The acidity of the anilinium ion is a standard reaction for determining σ values.

  • Procedure: Titrate a solution of the aniline with a strong acid to determine the pKa of its conjugate acid (the anilinium ion).

  • Analysis: Compare this pKa to the pKa of the anilinium ion (the reference). A lower pKa indicates a stronger acid, meaning the corresponding aniline is a weaker base. This occurs when the substituents are, on balance, electron-withdrawing, as they destabilize the positive charge on the anilinium ion.

  • Calculation: The Hammett equation can be applied to equilibrium constants (like Ka). By summing the known σ values for the substituents, one can predict the pKa and compare it to the experimental value.

Selected Hammett Sigma Constants [21]

Substituent σ_meta σ_para
-F 0.34 0.06
-Br 0.39 0.23
-CH₃ -0.07 -0.17

| -NH₂ | -0.16 | -0.66 |

Note: These values are context-dependent. For our molecule, the -Br and -CH₃ are meta to the reacting -NH₃⁺ group, while the -F is para.

Conclusion for the Practitioner

The electronic landscape of 3-Bromo-4-fluoro-5-methylaniline is a finely balanced system dominated by the activating amino group, yet significantly modulated by the deactivating inductive effects of the fluorine and bromine atoms. The fluorine atom, despite its potential for resonance donation, acts primarily as a strong electron-withdrawing group via the inductive effect. This complex interplay results in a molecule that is activated overall but with specific sites (C2 and C6) that are highly primed for electrophilic attack. For the drug development professional, this understanding is paramount. The electron distribution influences not only synthetic accessibility and regioselectivity but also crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as pKa, lipophilicity, and metabolic stability. The strategic placement of the fluorine atom, for instance, is a common tactic to block metabolic oxidation at that position, potentially enhancing a drug candidate's half-life. A thorough grasp of these fundamental electronic principles enables the scientist to rationally design next-generation molecules and predict their chemical behavior with greater accuracy.

References

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Navigating the Isomeric Maze: A Technical Guide to Bromo-Fluoro-Methylanilines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. Among these, the bromo-fluoro-methylaniline series presents a compelling case study in the criticality of precise structural characterization and the strategic utilization of isomeric diversity. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and analysis of these valuable synthetic intermediates, with a particular focus on clarifying the often-conflated data surrounding the 3-Bromo-4-fluoro-5-methylaniline isomer and its close relatives.

The presence of bromine, fluorine, and methyl groups on the aniline ring offers a triad of functionalities that are highly sought after in drug design. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures[1]. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and modulate the basicity of the amino group, while the methyl group can be used to fine-tune lipophilicity and steric interactions[1]. However, the precise placement of these substituents dramatically influences the molecule's physical and chemical properties, making accurate identification paramount.

This guide will navigate the existing data for several key isomers, provide methodologies for their characterization, and offer insights into their application, thereby equipping the discerning researcher with the knowledge to confidently and accurately utilize these versatile building blocks.

Physicochemical Properties: A Comparative Analysis of Isomers

A significant challenge in working with bromo-fluoro-methylanilines is the lack of a single, definitively characterized data set for every possible isomer. The scientific literature and commercial catalogs often present data for different isomers, leading to potential confusion. Below is a comparative table summarizing the available data for the most pertinent isomers. It is crucial for researchers to verify the identity of their materials through analytical means rather than relying solely on catalog information.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Bromo-5-fluoro-4-methylaniline 207110-35-8C₇H₇BrFN204.04Not Available[2]259 at 760 mmHg[2]
5-Bromo-4-fluoro-2-methylaniline 627871-16-3C₇H₇BrFN204.0486-90[3]266.3 at 760 mmHg[3]
3-Bromo-4-fluoro-5-methylaniline 1174005-79-8C₇H₇BrFN204.04Data not readily availableData not readily available
3-Bromo-5-methylaniline 74586-53-1C₈H₈BrN186.0537[4]150-151 at 15 Torr[4]
3-Bromo-4-methylaniline Not AvailableC₇H₈BrN186.0627[5]256[5]

Note: The data for 3-Bromo-4-fluoro-5-methylaniline is sparse, underscoring the importance of in-house characterization.

Synthesis and Regioselectivity: The Art of Directed Halogenation

The synthesis of a specific bromo-fluoro-methylaniline isomer is a lesson in the principles of electrophilic aromatic substitution and the directing effects of substituents. Achieving the desired 3-bromo-4-fluoro-5-methyl substitution pattern requires a carefully planned synthetic route that controls the regioselectivity of the halogenation steps.

The amino group is a strongly activating, ortho-, para-director, while the methyl group is also activating and ortho-, para-directing. Conversely, the bromo and fluoro groups are deactivating but still ortho-, para-directing[1]. The final substitution pattern will depend on the order of introduction of these groups and the reaction conditions employed.

A general, illustrative synthetic approach for a related compound, 3-bromo-5-methylaniline, involves the reduction of the corresponding nitro-compound. This highlights a common strategy in aniline synthesis.

Representative Synthetic Protocol: Synthesis of 3-Bromo-5-methylaniline from 3-Bromo-5-nitrotoluene[4]
  • Dissolution: Dissolve 1-bromo-3-methyl-5-nitrobenzene (5 g, 23.1 mmol) in a 3:1 mixture of dioxane and water (40 mL).

  • Addition of Reagents: To the solution, add zinc powder (15 g, 231 mmol) and ammonium chloride (12.3 g, 231 mmol) sequentially.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-bromo-5-methylaniline.

This protocol serves as a template, and the specific conditions would need to be optimized for the synthesis of fluorinated analogs.

G cluster_synthesis Illustrative Synthetic Pathway start 3-Bromo-5-nitrotoluene reagents Zinc Powder Ammonium Chloride Dioxane/Water start->reagents Reduction product 3-Bromo-5-methylaniline reagents->product

Caption: A simplified diagram of a common synthetic route for producing substituted anilines.

Structural Verification: An Essential Workflow

Given the potential for isomeric ambiguity, a rigorous analytical workflow is not just recommended but essential for any research involving these compounds. This workflow ensures the structural identity and purity of the material in hand.

Step-by-Step Isomer Characterization Protocol:
  • Melting Point Determination:

    • Place a small, dry sample of the crystalline material into a capillary tube.

    • Use a calibrated melting point apparatus to slowly heat the sample.

    • Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting point range is indicative of high purity.

  • Boiling Point Determination:

    • For liquid samples, perform a micro-boiling point determination or a distillation.

    • In a distillation setup, record the temperature at which the liquid boils and its vapor condenses, ensuring the thermometer bulb is correctly placed.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure determination. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the connectivity of the atoms and the specific isomeric arrangement.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and can provide fragmentation patterns that offer clues to its structure.

  • Chromatographic Analysis:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are used to assess the purity of the sample. A single, sharp peak suggests a pure compound.

G cluster_workflow Isomer Verification Workflow sample Received Sample mp Melting/Boiling Point Analysis sample->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) mp->nmr ms Mass Spectrometry nmr->ms chromatography GC/HPLC Purity Check ms->chromatography structure_confirmed Structure Confirmed chromatography->structure_confirmed

Caption: A logical workflow for the essential characterization of substituted anilines.

Applications in Drug Discovery and Materials Science

The unique combination of substituents in bromo-fluoro-methylanilines makes them valuable starting materials in several areas of research and development:

  • Active Pharmaceutical Ingredients (APIs): The aniline core is a common feature in many pharmaceuticals. The specific substitution pattern of these isomers can be used to synthesize targeted inhibitors for enzymes or receptors, with the fluorine atom often contributing to improved pharmacokinetic properties.

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. The bromo-fluoro-methylaniline scaffold can be elaborated to create compounds with desired biological activity.

  • Organic Electronics: Substituted anilines can be precursors to conductive polymers and other organic materials used in the fabrication of electronic devices. The electronic properties of the aniline ring are modulated by the substituents, allowing for the fine-tuning of the material's performance.

G cluster_applications Key Application Areas aniline 3-Bromo-4-fluoro-5-methylaniline Versatile Intermediate api Active Pharmaceutical Ingredients (APIs) aniline->api agro Agrochemicals aniline->agro materials Organic Electronics aniline->materials

Caption: The diverse applications of bromo-fluoro-methylaniline building blocks.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions must be taken when handling bromo-fluoro-methylanilines.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Hazard Statements: These compounds are generally associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation[2].

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. For some isomers, storage at 2-8°C is recommended[6].

Conclusion

The bromo-fluoro-methylaniline series of compounds represents a powerful toolkit for the synthetic chemist. However, the potential for isomeric confusion necessitates a rigorous and analytical approach. By understanding the distinct properties of each isomer, employing robust synthetic strategies, and confirming the structure of the final product, researchers can confidently leverage these versatile building blocks to advance the frontiers of drug discovery and materials science. This guide serves as a foundational resource for navigating the complexities and unlocking the potential of these valuable chemical entities.

References

  • 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem. [Link]

  • 3-Bromo-5-fluoro-4-methylaniline | CAS#:207110-35-8 | Chemsrc. [Link]

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

  • 3-bromo-4-methylaniline - Stenutz. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-Bromo-4-fluoro-5-methylaniline in Drug Discovery

3-Bromo-4-fluoro-5-methylaniline (CAS No. 1174005-79-8) is a polysubstituted aniline derivative that has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates.[1] The strategic placement of the bromo, fluoro, and methyl groups on the aniline scaffold allows for precise control over molecular architecture and the fine-tuning of pharmacokinetic and pharmacodynamic properties of the target molecules.

The bromine atom serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which form the backbone of a vast number of biologically active compounds. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate, while the methyl group can influence lipophilicity and steric interactions with the biological target.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-4-fluoro-5-methylaniline in the synthesis of pharmaceutical intermediates, with a specific focus on its application in the preparation of a key intermediate for novel Polo-like kinase 1 (PLK1) inhibitors.

Chemical Properties and Specifications

A thorough understanding of the chemical properties of 3-Bromo-4-fluoro-5-methylaniline is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1174005-79-8[1]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol [1]
IUPAC Name 3-bromo-4-fluoro-5-methylaniline[1]
Appearance Typically a solidN/A
Solubility Soluble in common organic solvents such as THF, DMF, and DioxaneN/A

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 3-Bromo-4-fluoro-5-methylaniline in pharmaceutical synthesis lies in its reactivity as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position provides a reactive site for the formation of new bonds, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of 3-Bromo-4-fluoro-5-methylaniline, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which are often key pharmacophoric elements in drug molecules.

General Reaction Scheme:

Suzuki_Miyaura_Coupling reagents R-B(OR')₂ + 3-Bromo-4-fluoro-5-methylaniline catalyst Pd Catalyst Base reagents->catalyst product Product catalyst->product

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between an aryl halide and a primary or secondary amine. This reaction is particularly valuable for the synthesis of diarylamines and other N-arylated compounds that are prevalent in kinase inhibitors and other drug classes.

General Reaction Scheme:

Buchwald_Hartwig_Amination reagents R₂NH + 3-Bromo-4-fluoro-5-methylaniline catalyst Pd Catalyst Ligand Base reagents->catalyst product Product catalyst->product

Caption: Generalized Buchwald-Hartwig Amination Reaction.

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl amine product.

Application Protocol: Synthesis of a Key Intermediate for a Novel PLK1 Inhibitor

This section provides a detailed protocol for the synthesis of a key pharmaceutical intermediate, as described in patent CN116261458A, which discloses novel PLK1 degradation-inducing compounds for the treatment of cancer.[2] Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle and is often overexpressed in various cancers, making it an attractive therapeutic target.[3][4]

The following protocol details the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-5-methylaniline with a boronic ester to form a biaryl scaffold, a common structural motif in kinase inhibitors.

Reaction Scheme:

PLK1_Intermediate_Synthesis start_materials 3-Bromo-4-fluoro-5-methylaniline + 2,6-bis(benzyloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine conditions Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90°C start_materials->conditions intermediate PLK1 Inhibitor Intermediate conditions->intermediate

Caption: Synthesis of a PLK1 Inhibitor Intermediate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
3-Bromo-4-fluoro-5-methylaniline1174005-79-8204.04371 mg1.82
2,6-bis(benzyloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineN/A419.311.52 g3.63
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73133 mg0.182
Potassium Phosphate (K₃PO₄)7778-53-2212.271.16 g5.45
1,4-Dioxane (anhydrous)123-91-188.1112 mLN/A
Water (degassed)7732-18-518.022.4 mLN/A
Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluoro-5-methylaniline (371 mg, 1.82 mmol), 2,6-bis(benzyloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.52 g, 3.63 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (133 mg, 0.182 mmol), and potassium phosphate (1.16 g, 5.45 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (12 mL) and degassed water (2.4 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Add water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired biaryl intermediate.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Potassium phosphate (K₃PO₄) is an effective base for activating the boronic ester and facilitating the transmetalation step. It is generally well-tolerated by a wide range of functional groups.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Temperature: Heating the reaction to 90°C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

Trustworthiness and Self-Validation

The described protocol is based on a published patent, which provides a degree of validation.[2] To ensure reproducibility and success, researchers should adhere to the following best practices:

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents to avoid deactivation of the catalyst and side reactions.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration to prevent oxidation of the palladium catalyst.

  • Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and avoid the formation of degradation products.

  • Purification: Careful purification by column chromatography is crucial to isolate the desired product in high purity, which is essential for subsequent synthetic steps.

Conclusion

3-Bromo-4-fluoro-5-methylaniline is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to participate in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures. The detailed protocol for the synthesis of a key intermediate for a novel PLK1 inhibitor serves as a practical example of its application in modern drug discovery. By understanding the chemical properties and reactivity of this compound, researchers can leverage its potential to accelerate the development of new and innovative therapeutics.

References

  • Small-molecule compound having glp-1 receptor agonist activity and use thereof. (n.d.). Google Patents.
  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (n.d.). Google Patents.
  • Novel PLK1 degradation-inducing compounds. (n.d.). Google Patents.
  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). Molecules, 26(8), 2135. [Link]

  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. (2022). European Journal of Medicinal Chemistry, 243, 114777. [Link]

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

In modern drug development, 3-Bromo-4-fluoro-5-methylaniline serves as a highly versatile, multi-functional building block. The incorporation of the electron-withdrawing fluorine atom enhances the metabolic stability of candidate molecules, while the methyl group allows for precise fine-tuning of lipophilicity[1]. However, utilizing this compound in cross-coupling reactions presents unique chemoselectivity challenges. Because the molecule contains both an electrophilic aryl bromide and a nucleophilic primary amine, undirected palladium-catalyzed aminations often result in deleterious oligomerization.

This application note provides a self-validating, field-proven protocol for the chemoselective Buchwald-Hartwig cross-coupling of the C3-bromo position with secondary amines. By employing a transient protection strategy and modern palladacycle precatalysts, researchers can achieve high-yielding C–N bond formation with strict regiocontrol.

Mechanistic Causality & Chemoselectivity

To successfully couple the C3-bromo position, the primary aniline must first be masked (e.g., via N-Boc protection) to prevent it from outcompeting the exogenous amine nucleophile. Once protected, the reaction relies on a finely tuned Pd(0)/Pd(II) catalytic cycle.

The causality behind the catalyst selection lies in the electronic and steric microenvironment of the substrate. The bromine at C3 is ortho to the highly electronegative fluorine atom at C4. This strong inductive electron-withdrawing effect accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond[2]. However, this same electronic effect stabilizes the resulting Pd(II) intermediate, which can severely retard the final reductive elimination step. To overcome this thermodynamic sink, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are strictly required to force the steric expulsion of the product and regenerate the active catalyst[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation (Base) PdII_1->AmineCoord PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Product Arylamine Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key Pd(0)/Pd(II) intermediates.

Quantitative Optimization of Reaction Parameters

The choice of precatalyst, ligand, and base dictates the success of the amination. Traditional systems like Pd₂(dba)₃ with BINAP often fail here because bidentate ligands struggle with the steric bulk during reductive elimination. Transitioning to modern Buchwald G3 palladacycles (e.g., XPhos Pd G3) ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species without the inhibitory effects of dba ligands[4].

Alkali metal bases such as NaOtBu are essential for deprotonating the amine nucleophile and facilitating the formation of the reactive amidate intermediate[3]. If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ can be substituted, though this requires extended heating[5].

Table 1: Optimization of Reaction Parameters for C3-Amination with Morpholine

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (5)BINAP (10)Cs₂CO₃ (1.5)Toluene1002435
2Pd(OAc)₂ (5)RuPhos (10)NaOtBu (1.4)1,4-Dioxane1002462
3Pd₂(dba)₃ (5)XPhos (10)NaOtBu (1.4)Toluene1101889
4 XPhos Pd G3 (2) None NaOtBu (1.4) Toluene 100 12 94

Note: Yields represent isolated product after chromatographic purification. Entry 4 represents the optimal, self-validating conditions utilized in the protocol below.

Step-by-Step Experimental Methodology

This protocol details the coupling of N-Boc-protected 3-bromo-4-fluoro-5-methylaniline with morpholine (a representative secondary amine).

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Ar/N2 Purge) Step1->Step2 Step3 3. Heating (100°C, 12h) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS) Step3->Step4 Step5 5. Workup & Extraction Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Materials Required:
  • N-Boc-3-bromo-4-fluoro-5-methylaniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Procedure:
  • Preparation : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the N-Boc-3-bromo-4-fluoro-5-methylaniline, XPhos Pd G3, and NaOtBu.

  • Inert Atmosphere : Seal the vial with a PTFE-lined septum cap. If not operating inside a glovebox, evacuate and backfill the vial with high-purity Argon three times to ensure strict exclusion of oxygen.

  • Solvent & Amine Addition : Introduce the anhydrous, degassed toluene (5 mL) via syringe, followed immediately by the morpholine (1.2 equiv)[4].

  • Heating : Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours[4].

  • Quenching & Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure aminated product.

In-Process Controls & Troubleshooting

To maintain a self-validating system, researchers must monitor specific analytical markers during the reaction:

  • Reaction Monitoring : Utilize LC-MS to track the disappearance of the aryl bromide. The starting material will exhibit a distinct isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br), which will vanish upon successful conversion.

  • Hydrodehalogenation (Des-bromo impurity) : If the aryl halide is reduced to the corresponding arene (M - 79 mass shift), it indicates the presence of moisture or oxygen in the solvent[4]. Ensure absolute anhydrous conditions and consider sparging the toluene with Argon for 30 minutes prior to use.

  • Inactive Catalyst / No Conversion : If starting material remains unreacted, the active Pd(0) species may not be forming efficiently[4]. Verify the integrity of the NaOtBu (which degrades upon exposure to atmospheric moisture) and ensure the XPhos Pd G3 is stored under inert conditions.

References

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) Reaction Class: Palladium-Catalyzed Carbon-Carbon Bond Formation

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry. 3-Bromo-4-fluoro-5-methylaniline is a highly valuable, yet synthetically challenging, building block. The presence of an unprotected primary amine (-NH₂), combined with the unique electronic and steric environment generated by the adjacent fluorine and methyl groups, necessitates a highly tuned catalytic system. This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, utilizing the Buchwald precatalyst XPhos Pd G2 to overcome catalyst poisoning and maximize yields.

Substrate Analysis & Mechanistic Causality

To achieve high conversion rates without relying on protecting group chemistry, one must understand the specific electronic and steric forces at play within 3-Bromo-4-fluoro-5-methylaniline [1].

  • Electronic Effects (The Fluorine Advantage): The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond at the 3-position, effectively accelerating the oxidative addition of the Palladium(0) species [2].

  • Steric & Coordination Challenges (The Amine Trap): Unprotected anilines are notorious for coordinating to the palladium center via the nitrogen lone pair, forming stable, inactive off-cycle Pd(II) complexes. This leads to catalyst starvation and sluggish reaction kinetics.

  • Catalyst Selection (Causality of XPhos): To prevent amine coordination, a highly bulky, electron-rich ligand is required. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a steric shield around the palladium center, enforcing a monoligated Pd(0) active species that readily undergoes oxidative addition but physically rejects the coordination of the substrate's amine group [3]. The use of the G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures [4].

Quantitative Data: Catalyst System Optimization

The following table summarizes the comparative performance of various palladium catalyst systems for the cross-coupling of 3-Bromo-4-fluoro-5-methylaniline with a standard arylboronic acid. The data illustrates the necessity of advanced biarylphosphine ligands for this specific substrate class.

Catalyst System (Loading)LigandBase (Equiv)Solvent SystemTime (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃ (2.0)Toluene/H₂O2435%Sluggish kinetics; severe amine coordination to Pd center.
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄ (2.0)Dioxane/H₂O1668%Moderate conversion; competing protodeboronation observed.
XPhos Pd G2 (2 mol%) XPhos K₃PO₄ (2.0) Dioxane/H₂O 4 94% Rapid oxidative addition; complete suppression of amine binding.
CataCXium A Pd G3 (2 mol%)CataCXium AK₃PO₄ (2.0)2-MeTHF/H₂O691%Excellent alternative for utilizing greener solvent systems.

Note: Reactions performed at 80 °C at a 1.0 mmol scale. Yields represent isolated, purified products.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process checks (TLC/LCMS) are integrated to ensure the reaction proceeds through the catalytic cycle without stalling.

Materials Required
  • Aryl Halide: 3-Bromo-4-fluoro-5-methylaniline (1.0 mmol, 204.04 g/mol )

  • Nucleophile: Aryl or Heteroaryl Boronic Acid (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 ratio, 5.0 mL total volume), rigorously degassed.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Bromo-4-fluoro-5-methylaniline (204 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Solvent Introduction & Degassing: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times). Inject 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed H₂O via syringe.

    • Critical Insight: The biphasic nature of the solvent is essential. Water dissolves the inorganic base to facilitate the formation of the reactive boronate complex required for transmetalation [3].

  • Thermal Activation: Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800-1000 rpm) to ensure thorough mixing of the biphasic system.

  • In-Process Validation: After 2 hours, sample the organic layer. Dilute with EtOAc and analyze via LCMS or TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The disappearance of the starting material peak (m/z ~204/206) and the appearance of the product mass validates active turnover. If unreacted starting material remains, continue heating for an additional 2 hours.

  • Quench and Extraction: Once complete, cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 30% EtOAc in Hexanes) to afford the pure biaryl aniline derivative.

Reaction Workflow & Catalytic Cycle

The following diagram maps the specific catalytic cycle for this substrate, highlighting the mechanistic checkpoints managed by the XPhos ligand.

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition (Accelerated by F-inductive effect) Pd0->OxAdd PdII_Br Pd(II) Complex Ar-Pd(XPhos)-Br OxAdd->PdII_Br Transmet Transmetalation (K3PO4 mediated) PdII_Br->Transmet PdII_R Pd(II) Complex Ar-Pd(XPhos)-R Transmet->PdII_R RedElim Reductive Elimination (Sterically driven) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Substrate 3-Bromo-4-fluoro- 5-methylaniline Substrate->OxAdd Boronic R-B(OH)2 Boronic->Transmet

Catalytic cycle of 3-Bromo-4-fluoro-5-methylaniline Suzuki-Miyaura coupling using XPhos Pd G2.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances, 2024 URL:[Link]

  • Regioselective Diversification of 2,1-Borazaronaphthalenes: Unlocking Isosteric Space via C–H Activation Source: PubMed Central (PMC), NIH URL:[Link]

  • Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction Source: RSC Advances, 2022 URL:[Link]

Application Note: 3-Bromo-4-fluoro-5-methylaniline as a Privileged Scaffold in Small-Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of halogenated building blocks is critical for optimizing both the pharmacodynamics and pharmacokinetics of drug candidates. As a Senior Application Scientist, I frequently utilize 3-Bromo-4-fluoro-5-methylaniline (CAS 1174005-79-8) as a highly versatile intermediate. This compound is increasingly prominent in the synthesis of non-peptide Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists and highly selective kinase inhibitors.

The unique tri-substitution pattern on the aniline ring provides a highly programmable synthetic canvas . The causality behind its utility lies in the orthogonal reactivity of its functional groups: the amino group can undergo diazotization or amide coupling, while the bromo group serves as a robust handle for palladium-catalyzed cross-couplings. Furthermore, the electron-withdrawing fluorine atom lowers the pKa of the aniline, enhancing membrane permeability, while the methyl group provides essential steric bulk to lock molecular conformations in target binding pockets.

Table 1: Physicochemical & Reactivity Profiling
Functional GroupProperty ModulatedReactivity / Synthetic UtilityDrug Design Rationale
-NH₂ (Aniline) Hydrogen bond donorDiazotization, Amide coupling, Reductive aminationForms critical H-bond interactions with target proteins (e.g., kinase hinge regions).
-Br (Bromine) Steric bulk, LipophilicitySuzuki, Buchwald-Hartwig, and Sonogashira couplingsActs as a vector for extending the molecule into adjacent hydrophobic binding pockets.
-F (Fluorine) Inductive effect (pKa tuning)Blocks electrophilic aromatic substitution at the para positionPrevents metabolic oxidation (CYP450) and lowers aniline pKa to improve oral bioavailability.
-CH₃ (Methyl) Lipophilicity, Steric hindranceBenzylic functionalization (rare/specialized)Fills small hydrophobic sub-pockets and restricts the rotation of adjacent aromatic rings.

Application I: Synthesis of Aryl Hydrazines for GLP-1R Agonists

The pharmaceutical industry is currently undergoing a paradigm shift from injectable peptide GLP-1R agonists to orally bioavailable small molecules (e.g., Orforglipron analogs). Recent patent literature highlights the use of 3-Bromo-4-fluoro-5-methylaniline to construct the core pyrazole motifs of these next-generation metabolic therapies .

The first critical step in this workflow is the conversion of the aniline to an aryl hydrazine via diazotization and subsequent reduction.

SyntheticWorkflow SM 3-Bromo-4-fluoro- 5-methylaniline Path1 Diazotization & Reduction (NaNO2, SnCl2) SM->Path1 Path2 Pd-Catalyzed Cross-Coupling SM->Path2 Hydrazine Aryl Hydrazine Intermediate Path1->Hydrazine Pyrazole Pyrazole Cyclization (GLP-1R Agonists) Hydrazine->Pyrazole Diaryl Diaryl Amine / Ether Intermediate Path2->Diaryl Kinase Kinase Inhibitors (Oncology) Diaryl->Kinase

Synthetic workflows utilizing 3-Bromo-4-fluoro-5-methylaniline in drug discovery.

Protocol 1: Self-Validating Synthesis of (3-Bromo-4-fluoro-5-methylphenyl)hydrazine Hydrochloride

Mechanistic Causality: The conversion requires precise temperature control. If the temperature exceeds 5 °C during diazotization, the unstable diazonium salt will prematurely degrade into a phenol. Tin(II) chloride (SnCl₂) is specifically chosen as the reducing agent because it selectively reduces the diazonium species without causing reductive dehalogenation of the sensitive aryl-bromide bond.

Step-by-Step Methodology:

  • Preparation : Charge a 250 mL round-bottom flask with 3-Bromo-4-fluoro-5-methylaniline (7.8 g, 38 mmol) , deionized water (78 mL), and concentrated hydrochloric acid (40 mL). Stir mechanically and cool the suspension to 0 °C using an ice-brine bath.

  • Diazotization : Dissolve sodium nitrite (NaNO₂, 3.97 g, 57 mmol, 1.5 eq) in water (8 mL). Add this solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature remains strictly between 0–5 °C. Stir for 1 hour at 0 °C.

    • Self-Validation Check (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the aniline has been fully consumed.

  • Reduction : Prepare a solution of SnCl₂ (21.6 g, 114 mmol, 3.0 eq) in concentrated HCl (20 mL). Add this dropwise to the diazonium solution at 0 °C. The mixture will transition from a clear solution to a thick suspension as the hydrazine hydrochloride precipitates.

  • Isolation : Allow the reaction to warm to room temperature and stir for an additional 2 hours. Filter the precipitate under vacuum, wash sequentially with cold 1M HCl (20 mL) and cold ethanol (10 mL), and dry under high vacuum to afford the product as an off-white solid.

Table 2: Reaction Optimization for Aryl Hydrazine Synthesis
ReagentsEquivalentsTemp (°C)Time (h)Yield (%)Observation / Causality
NaNO₂ / SnCl₂1.5 / 2.00 to 25245%Incomplete reduction; diazonium salt persists due to insufficient reductant.
NaNO₂ / SnCl₂ 1.5 / 3.0 0 to 25 4 82% Optimal. Full conversion to hydrazine hydrochloride with no debromination.
NaNO₂ / Zn dust1.5 / 5.00 to 50630%Over-reduction; significant loss of the bromo group (debromination) observed.

Application II: Buchwald-Hartwig Cross-Coupling for Kinase Inhibitors

Beyond metabolic diseases, the halogenated aniline motif is a cornerstone in oncology, specifically for synthesizing diarylamine kinase inhibitors. The bromo group on 3-Bromo-4-fluoro-5-methylaniline is an excellent electrophile for Palladium-catalyzed C-N bond formation.

Protocol 2: General Buchwald-Hartwig Amination

Mechanistic Causality: The steric hindrance imparted by the adjacent fluoro and methyl groups requires a highly active, bulky phosphine ligand (e.g., XPhos or BrettPhos) to facilitate the challenging oxidative addition and reductive elimination steps. Rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube, combine 3-Bromo-4-fluoro-5-methylaniline (1.0 eq), the coupling partner (e.g., a substituted aminopyridine, 1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing : Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high-purity nitrogen. Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction : Heat the mixture in a pre-warmed oil bath at 100 °C for 12 hours under vigorous stirring.

    • Self-Validation Check (IPC): Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 204/206, displaying a classic 1:1 isotopic pattern for bromine) and the emergence of the product mass confirms successful coupling.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Biological Context: Target Pathway Activation

When 3-Bromo-4-fluoro-5-methylaniline is successfully incorporated into a small-molecule GLP-1R agonist, the resulting drug functions by mimicking the endogenous incretin hormone. The diagram below illustrates the downstream signaling cascade triggered by these synthetic agonists, ultimately leading to glucose-dependent insulin secretion—the primary therapeutic mechanism for treating Type 2 Diabetes and obesity.

GLP1RPathway Agonist Small Molecule GLP-1R Agonist Receptor GLP-1 Receptor (GPCR) Agonist->Receptor Gs Gs Protein Activation Receptor->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin Insulin Secretion PKA->Insulin

GLP-1R signaling pathway activated by small-molecule agonists.

References

  • Google Patents (WO2025162065A1) - Small-molecule compound having GLP-1 receptor agonist activity and use thereof.

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Strategies for 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-fluoro-5-methylaniline is a highly functionalized, halogenated aniline derivative utilized as a critical building block in pharmaceutical and agrochemical synthesis ([1]). While the presence of a fluorine atom typically provides an excellent nucleofuge for Nucleophilic Aromatic Substitution (SNAr), the electron-rich nature of this specific aniline ring presents a profound synthetic challenge. This application note details the mechanistic barriers of classical SNAr on this substrate and provides two validated, step-by-step protocols to achieve successful nucleophilic defluorination: an Oxidation-Activation strategy and a state-of-the-art Cation Radical-Accelerated SNAr (CRA-SNAr) utilizing photoredox catalysis ([2]).

Substrate Analysis & Mechanistic Rationale

To predictably functionalize 3-bromo-4-fluoro-5-methylaniline, one must understand the competing electronic effects governing the aromatic ring:

  • The Leaving Group Advantage: Fluorine is the premier leaving group for SNAr. Because the rate-determining step is the initial nucleophilic attack (addition) rather than bond cleavage (elimination), the extreme electronegativity of fluorine highly polarizes the C-F bond, making the C4 carbon highly electrophilic ([3]).

  • The "Para-Amino Penalty": Classical SNAr proceeds through a negatively charged carbanion intermediate known as the Meisenheimer complex. For the reaction to proceed, this intermediate must be stabilized by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group ([3]). In our substrate, the primary amine (-NH₂) is positioned para to the fluorine. The strong electron-donating resonance (+R) of the amine, combined with the inductive (+I) effect of the ortho-methyl group, severely destabilizes the anionic Meisenheimer intermediate. Consequently, direct thermal SNAr on this unactivated, electron-rich fluoroarene is kinetically prohibited ([2]).

To overcome this thermodynamic barrier, we must either invert the electronic nature of the ring (Protocol A) or bypass the anionic intermediate entirely via single-electron transfer (Protocol B) ([4]).

Mechanistic Divergence (Visualization)

SNAr_Mechanisms cluster_classical Classical SNAr (Thermal) cluster_photoredox CRA-SNAr (Photoredox) Substrate 3-Bromo-4-fluoro- 5-methylaniline Meisenheimer Meisenheimer Complex (Destabilized by -NH2) Substrate->Meisenheimer Nucleophile, Heat RadicalCation Arene Radical Cation (Electrophilic) Substrate->RadicalCation Photocatalyst, Blue LED Fail No Reaction Meisenheimer->Fail High Activation Energy Product Substituted Product (High Yield) RadicalCation->Product Nucleophile, RT

Mechanistic divergence: Classical SNAr failure vs. CRA-SNAr success for electron-rich fluoroarenes.

Protocol A: The Oxidation-Activation Strategy (Classical SNAr)

Causality & Design: By oxidizing the electron-donating primary amine (-NH₂) to a strongly electron-withdrawing nitro group (-NO₂), we invert the electronics of the ring. The resulting 1-bromo-2-fluoro-3-methyl-5-nitrobenzene features a -NO₂ group perfectly positioned para to the fluorine, providing exceptional stabilization for the Meisenheimer complex and enabling rapid classical SNAr ([3]).

Step-by-Step Methodology:

  • Amine Oxidation:

    • Dissolve 3-bromo-4-fluoro-5-methylaniline (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Slowly add m-chloroperoxybenzoic acid (mCPBA, 3.5 equiv) at 0 °C under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃, wash with 1M NaOH to remove m-chlorobenzoic acid, dry over MgSO₄, and concentrate to yield the nitroarene intermediate.

  • Classical SNAr:

    • Dissolve the crude nitroarene (5.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add the desired nucleophile (e.g., morpholine, 1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Heat the mixture to 80 °C for 6 hours. The highly activated C-F bond will undergo rapid substitution.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry, and concentrate.

  • Nitro Reduction (Optional):

    • To restore the aniline, dissolve the substituted nitroarene in an ethanol/water mixture (4:1).

    • Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv). Heat to reflux for 2 hours. (Note: Avoid Pd/C hydrogenation to prevent premature dehalogenation of the aryl bromide).

    • Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Cation Radical-Accelerated SNAr (CRA-SNAr)

Causality & Design: Organic photoredox catalysis offers a direct, metal-free route to functionalize unactivated fluoroarenes ([2]). By irradiating a highly oxidizing photocatalyst (such as 9-mesityl-10-methylacridinium, Mes-Acr⁺) with blue light, the electron-rich fluoroarene is oxidized via single-electron transfer (SET) to an arene radical cation. This transient radical cation is highly electrophilic and readily accepts nucleophilic attack at ambient temperature, completely bypassing the thermodynamically unfavorable Meisenheimer complex ([4]).

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, equip an oven-dried 10 mL Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add 3-bromo-4-fluoro-5-methylaniline (0.5 mmol, 1.0 equiv), the nucleophile (e.g., pyrazole or primary amine, 2.0 equiv), and the Mes-Acr⁺ photocatalyst (5 mol%) ([2]).

  • Solvent & Base: Add 5 mL of anhydrous 1,2-dichloroethane (DCE) and 2,6-lutidine (1.0 equiv) to act as a non-nucleophilic base.

  • Irradiation: Seal the tube, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature (maintaining ambient temperature with a cooling fan) for 16–24 hours ([5]).

  • Isolation: Quench the reaction by exposing it to air. Dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the target compound via silica gel flash chromatography.

Data Presentation: Comparative Reaction Metrics

The following table summarizes the operational parameters and expected outcomes for both strategies, allowing researchers to select the optimal pathway based on their specific synthetic constraints.

ParameterProtocol A: Oxidation-Activation (Classical SNAr)Protocol B: CRA-SNAr (Photoredox)
Primary Mechanism Anionic (Meisenheimer Complex)Radical Cation (Single-Electron Transfer)
Step Count 3 Steps (Oxidation → SNAr → Reduction)1 Step (Direct Substitution)
Reaction Temperature 80 °C (SNAr step)Room Temperature (20–25 °C)
Compatible Nucleophiles Aliphatic amines, alkoxides, thiolatesAzoles, primary amines, carboxylic acids
Aryl Bromide Stability High (during SNAr), requires care during reductionHigh (orthogonal to SET defluorination)
Typical Overall Yield 45–60% (over 3 steps)65–85% (single step)
Key Advantage Uses inexpensive, standard bench reagentsAtom-economical, extremely mild conditions

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. URL:[Link]

  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 142(40), 17187–17194. URL:[Link]

  • Pistritto, V. A., & Nicewicz, D. A. (2022). "Mechanistic Investigations into Amination of Unactivated Arenes via Cation Radical Accelerated Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 144(33), 15118–15131. URL:[Link]

Sources

Application Note: Rational Design and Synthesis of Targeted Kinase Inhibitors Utilizing 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Targeted protein kinase inhibitors have revolutionized precision oncology and targeted therapies. The architectural design of these small molecules often relies on highly functionalized aniline derivatives to effectively occupy the adenine-binding pocket of the kinase domain. 3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) has emerged as a privileged building block for developing inhibitors against critical kinases such as EGFR, B-Raf, and VEGFR2[1].

As a Senior Application Scientist, it is crucial to understand that successful drug design is not merely about assembling atoms, but about leveraging the distinct electronic and steric properties of each substituent.

Structural Causality in Drug Design:

  • The Aniline Moiety (-NH₂): Acts as the primary hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone residues of the kinase active site, anchoring the inhibitor in place[2].

  • The Fluorine Atom (C4): The highly electronegative fluorine exerts a strong inductive effect, modulating the pKa of the aniline nitrogen to optimize target residence time. Furthermore, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic stability of the candidate Active Pharmaceutical Ingredient (API)[1].

  • The Methyl Group (C5): Provides a steric shield and fine-tunes the overall lipophilicity (LogP) of the molecule, optimizing cellular permeability and oral bioavailability[1].

  • The Bromine Handle (C3): Serves as a highly reactive electrophilic site for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid Structure-Activity Relationship (SAR) expansion[2]. Recent patent literature also highlights the utility of this specific halogenated arrangement in synthesizing complex heterocyclic systems[3].

Biological Target Pathway

Kinase inhibitors derived from this scaffold typically interrupt the hyperactive Receptor Tyrosine Kinase (RTK) and MAPK/ERK signaling cascades, which are fundamental drivers of tumor proliferation and angiogenesis.

Pathway Ligand Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR2) Ligand->RTK Binding Adapter Adapter Proteins (Grb2, SOS) RTK->Adapter Phosphorylation KinaseCascade Kinase Cascade (RAS / RAF / MEK / ERK) Adapter->KinaseCascade Activation Effect Tumor Cell Proliferation & Angiogenesis KinaseCascade->Effect Transcription Drug 3-Br-4-F-5-Me-Aniline Derived Inhibitor Drug->RTK ATP-Competitive Inhibition Drug->KinaseCascade Allosteric/Orthosteric Inhibition

Fig 1: Interruption of RTK and MAPK signaling pathways by aniline-derived kinase inhibitors.

Synthetic Strategy & Workflow

A common pitfall in synthesizing complex molecules from 3-bromo-4-fluoro-5-methylaniline is the premature activation or cleavage of the C-Br bond. Because the molecule contains both a nucleophilic amine and an electrophilic aryl bromide, attempting a direct Palladium-catalyzed Buchwald-Hartwig amination on the primary amine often leads to uncontrolled oligomerization or homocoupling.

The Orthogonal Reactivity Approach: To ensure a high-fidelity, self-validating synthesis, we employ a two-step orthogonal approach:

  • Metal-Free S_NAr: We first exploit the nucleophilicity of the aniline nitrogen via a Nucleophilic Aromatic Substitution (S_NAr) with an electron-deficient heteroaryl chloride (e.g., a quinazoline or pyrimidine core). This selectively forms the C-N bond while keeping the C-Br bond completely intact.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: With the core assembled, the preserved 3-bromo handle is activated via Pd-catalysis to introduce solubilizing motifs (e.g., piperazine-phenyl groups) essential for drug formulation.

Synthesis SM 3-Bromo-4-fluoro- 5-methylaniline Step1 Step 1: SNAr (Metal-Free) SM->Step1 Heteroaryl Chloride iPrOH, 90°C Int Aryl-Amine Intermediate (C-Br intact) Step1->Int Step2 Step 2: Suzuki-Miyaura Cross-Coupling Int->Step2 R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O API Multi-Targeted Kinase Inhibitor Step2->API

Fig 2: Orthogonal synthetic workflow for kinase inhibitor preparation.

Experimental Protocols

Protocol A: Regioselective S_NAr Coupling (Core Assembly)

Objective: Couple 3-bromo-4-fluoro-5-methylaniline to a 4-chloroquinazoline core without triggering C-Br cleavage.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloroquinazoline (1.0 eq, 10.0 mmol) and 3-bromo-4-fluoro-5-methylaniline (1.05 eq, 10.5 mmol) in 40 mL of anhydrous isopropanol (iPrOH).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol) via syringe. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the degradation of the electrophile without competing for the S_NAr substitution.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting aniline is fully consumed.

  • Workup & Isolation: Cool the reaction to room temperature. The secondary amine product typically precipitates directly from the isopropanol. Filter the solid, wash with cold iPrOH (2 x 10 mL), and dry under high vacuum to yield the intermediate N-(3-bromo-4-fluoro-5-methylphenyl)quinazolin-4-amine.

Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

Objective: Elaborate the C-Br handle to introduce a solubilizing group (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid).

  • Preparation: Charge a Schlenk flask with the brominated intermediate from Protocol A (1.0 eq, 5.0 mmol), the boronic acid derivative (1.2 eq, 6.0 mmol), and K₂CO₃ (3.0 eq, 15.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL). Causality: The aqueous component is strictly necessary to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which drastically accelerates the transmetalation step.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Purge the flask with nitrogen (3 vacuum/N₂ cycles).

  • Reaction: Heat to 90°C for 8 hours with vigorous stirring.

  • Purification: Cool the mixture, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH 95:5) to obtain the final kinase inhibitor.

Quantitative Data: Optimization of the Suzuki-Miyaura Step

To maximize the yield of the final API, various catalytic systems were evaluated for the C-Br functionalization step. The table below summarizes the causal relationship between the catalyst/ligand choice and reaction efficiency.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ / NoneNa₂CO₃Toluene/EtOH/H₂O9045%Sluggish transmetalation; significant protodeboronation of the boronic acid observed.
2Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10072%Bulky ligand improved oxidative addition, but some product degradation occurred at elevated temperatures.
3 Pd(dppf)Cl₂ / None K₂CO₃ 1,4-Dioxane/H₂O 90 89% Optimal. The bidentate dppf ligand suppresses undesired reductive elimination side-reactions, offering an ideal balance of reactivity and complex stability.
4Pd(OAc)₂ / SPhosCs₂CO₃DMF/H₂O8061%High background hydrolysis of the boronic acid in the highly polar DMF solvent system.

Sources

Application Note: Scalable Synthesis Routes for 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) is a highly valued poly-substituted aniline intermediate, prominently featured in the synthesis of modern active pharmaceutical ingredients (APIs), including novel GLP-1 receptor agonists (). The precise 3-bromo, 4-fluoro, 5-methyl substitution pattern presents a significant synthetic challenge: traditional electrophilic aromatic halogenation of pre-existing anilines or toluenes often suffers from poor regiocontrol and over-halogenation.

To ensure high purity, chemoselectivity, and scalability, a "bottom-up" approach starting from a symmetrically halogenated precursor is preferred. This application note details a robust, two-step synthetic sequence:

  • Chemoselective Nitro Reduction : Converting 1,3-dibromo-2-fluoro-5-nitrobenzene to 3,5-dibromo-4-fluoroaniline using a metal-free continuous flow process.

  • Regioselective Suzuki-Miyaura Mono-Methylation : Breaking the molecular symmetry via controlled cross-coupling to yield the target 3-bromo-4-fluoro-5-methylaniline.

Synthetic Workflow

SynthesisRoute SM 1,3-Dibromo-2-fluoro- 5-nitrobenzene (CAS: 361436-26-2) Int 3,5-Dibromo-4- fluoroaniline (CAS: 1003709-35-0) SM->Int Step 1: Chemoselective Reduction B2(OH)4, 4,4'-bipyridine DMSO/EtOH Prod 3-Bromo-4-fluoro- 5-methylaniline (CAS: 1174005-79-8) Int->Prod Step 2: Suzuki-Miyaura Mono-Methylation CH3BF3K, Pd(dppf)Cl2 K3PO4, PhMe/H2O, 100°C

Figure 1: Two-step scalable synthesis route for 3-bromo-4-fluoro-5-methylaniline.

Experimental Protocols & Mechanistic Insights

Step 1: Chemoselective Reduction of 1,3-Dibromo-2-fluoro-5-nitrobenzene

Mechanistic Rationale : Standard catalytic hydrogenation (e.g., Pd/C with H₂) is unsuitable for this substrate due to the rapid hydrodehalogenation of the aryl bromides. While Bechamp reduction (Fe/HCl) is possible, it generates significant heavy metal waste that complicates downstream purification. A modern, metal-free alternative utilizes tetrahydroxydiboron [B₂(OH)₄] and a 4,4'-bipyridine catalyst. This system is highly chemoselective for the nitro group. Because B₂(OH)₄ reduction is highly exothermic, continuous flow chemistry is recommended for scale-up to mitigate thermal hazards and prevent runaway reactions ().

Protocol (Continuous Flow) :

  • Solution A Preparation : Dissolve 1,3-dibromo-2-fluoro-5-nitrobenzene (1.0 M) and 4,4'-bipyridine (8.5 mol %) in a DMSO/EtOH (2:3 v/v) solvent mixture.

  • Solution B Preparation : Dissolve B₂(OH)₄ (1.5 M, 3.2 equiv) in a DMSO/EtOH (3:4 v/v) solvent mixture. Note: The protic cosolvent (EtOH) is critical for stabilizing B₂(OH)₄ and preventing off-gas generation in the pump lines.

  • Flow Execution : Pump Solutions A and B through a static mixer into a plug flow reactor (PFR) maintained at 20–30 °C. Set the flow rates to achieve a residence time of exactly 3 minutes.

  • Workup & Isolation : Collect the effluent into a receiving flask containing cold water to quench the reaction. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,5-dibromo-4-fluoroaniline as an off-white solid.

Step 2: Regioselective Suzuki-Miyaura Mono-Methylation

Mechanistic Rationale : The symmetric intermediate, 3,5-dibromo-4-fluoroaniline, possesses two identical C–Br bonds. To achieve mono-methylation, stoichiometry and reagent selection are critical. Potassium methyltrifluoroborate (CH₃BF₃K) is utilized instead of Grignard or organozinc reagents. CH₃BF₃K is an air-stable solid that slowly hydrolyzes in situ to release the active methylboronic acid. This slow-release mechanism maintains a low steady-state concentration of the nucleophile, thereby minimizing over-alkylation (di-methylation) (). Furthermore, the bulky bidentate ligand in Pd(dppf)Cl₂ facilitates the initial oxidative addition while providing steric hindrance that disfavors a second coupling event.

Protocol (Batch) :

  • Reaction Setup : To a dry, nitrogen-flushed reaction vessel, add 3,5-dibromo-4-fluoroaniline (10.8 g, 40.0 mmol, 1.0 equiv) and potassium methyltrifluoroborate (9.8 g, 80.0 mmol, 2.0 equiv). Note: While 2.0 equiv is used to drive the reaction to completion, the slow release of the trifluoroborate salt prevents excessive di-methylation.

  • Catalyst & Base Addition : Add 1,1'-bis(diphenylphosphino)ferrocenepalladium(II) dichloride[Pd(dppf)Cl₂] (2.9 g, 4.0 mmol, 10 mol %) and potassium phosphate (K₃PO₄) (25.4 g, 120.0 mmol, 3.0 equiv).

  • Solvent Introduction : Add a degassed mixture of Toluene/Water (10:1 v/v, 150 mL). Replace the atmosphere with nitrogen three times to ensure the removal of oxygen.

  • Reaction Execution : Heat the mixture in an oil bath at 100 °C and stir vigorously overnight.

  • Workup & Purification : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium black, washing the pad with ethyl acetate. Partition the filtrate between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate. Combine the organic phases, dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (eluting with Hexanes/EtOAc) to isolate pure 3-bromo-4-fluoro-5-methylaniline.

Quantitative Data Summaries

Table 1: Reaction Conditions and Reagent Equivalents

StepReagent / CatalystEquivalentsSolvent SystemTemp (°C)Time
1 (Reduction) B₂(OH)₄3.2 eqDMSO/EtOH (Protic mix)20–303 min (Flow)
1 (Reduction) 4,4'-bipyridine0.085 eqDMSO/EtOH (Protic mix)20–303 min (Flow)
2 (Coupling) CH₃BF₃K2.0 eqToluene/H₂O (10:1)100Overnight
2 (Coupling) Pd(dppf)Cl₂0.1 eqToluene/H₂O (10:1)100Overnight
2 (Coupling) K₃PO₄3.0 eqToluene/H₂O (10:1)100Overnight

Table 2: Performance Metrics for Step 1 (Nitro Reduction)

ModeScale InputResidence Time / DurationSolution YieldIsolated YieldThroughput
Batch 600 mg5 min89%85%N/A
Flow 15 g3 min>90%89%~52 g/h

References

  • Revu, O., et al. "Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines." Organic Process Research & Development, 2024, 28 (10), 3847-3857. URL:[Link]

  • Molander, G. A., & Yun, C.-S. "B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates." The Journal of Organic Chemistry, 2003, 68 (14), 5534-5539. URL:[Link]

  • World Intellectual Property Organization. "Small-molecule compound having glp-1 receptor agonist activity and use thereof." Patent WO2025162065A1, 2025.

Application Note: Agrochemical Synthesis Utilizing 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of agrochemical discovery, the strategic selection of molecular building blocks dictates the efficacy, metabolic stability, and environmental persistence of the final crop protection agent. 3-Bromo-4-fluoro-5-methylaniline (CAS 1174005-79-8) has emerged as a highly versatile halogenated aniline derivative specifically tailored for these rigorous demands[1].

This application note provides an authoritative guide for researchers and drug development professionals on utilizing this scaffold. By leveraging its unique tri-substituted aromatic profile, chemists can efficiently access complex phenylurea herbicides, carbamate insecticides, and diphenylamine fungicides[2].

Structural Rationale & SAR Implications

The design of modern agrochemicals relies heavily on Structure-Activity Relationship (SAR) optimization. 3-Bromo-4-fluoro-5-methylaniline is an exceptional substrate for SAR studies due to its distinct functional handles, each serving a specific mechanistic purpose in the final active ingredient[2].

  • C4-Fluoro Group: Fluorine is highly electron-withdrawing and forms an exceptionally strong C-F bond. In agrochemicals, placing a fluorine atom para to the amine blocks cytochrome P450-mediated aromatic hydroxylation, drastically increasing the metabolic half-life of the compound in both target pests and soil environments.

  • C3-Bromo Group: This acts as a programmable synthetic handle. It allows for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the rapid generation of compound libraries without rebuilding the core aromatic ring[1].

  • C5-Methyl Group: Provides critical steric bulk. In herbicide design, this steric hindrance can fine-tune the molecule's fit within the binding pocket of target enzymes (such as the D1 protein in Photosystem II), increasing selectivity between weeds and crops.

  • C1-Amino Group: The primary amine is the foundational pharmacophore precursor, readily converted into ureas, amides, or carbamates[2].

SAR_Pathway Core 3-Bromo-4-fluoro-5-methylaniline (Agrochemical Scaffold) Bromo C3: Bromo Group Cross-Coupling Handle (Suzuki / Buchwald-Hartwig) Core->Bromo Fluoro C4: Fluoro Group Metabolic Stability & Lipophilicity Enhancement Core->Fluoro Methyl C5: Methyl Group Steric Tuning & Target Selectivity Core->Methyl Amino C1: Amino Group Urea/Carbamate Formation (Herbicide Pharmacophore) Core->Amino

Fig 1: Structure-Activity Relationship (SAR) rationale for agrochemical design.

Physicochemical Profile

To ensure reproducibility in scale-up manufacturing and custom synthesis, understanding the baseline physicochemical properties of the starting material is critical. The compound should be stored sealed in dry conditions at 2-8°C to maintain ≥98% purity[3].

Table 1: Physicochemical Properties of 3-Bromo-4-fluoro-5-methylaniline

PropertyValueRelevance to Agrochemical Synthesis
CAS Number 1174005-79-8Unique identifier for regulatory and sourcing verification[3].
Molecular Formula C₇H₇BrFNEssential for precise stoichiometric mass balance calculations[3].
Molecular Weight 204.04 g/mol Low molecular weight ensures the final functionalized API remains within optimal lipophilicity rules[1].
SMILES CC1=CC(=CC(=C1F)Br)NUtilized for in silico docking studies against plant/fungal enzymes[3].

Experimental Workflows & Protocols

Workflow A: Synthesis of Phenylurea Herbicide Leads

Phenylureas (e.g., Diuron analogs) are potent inhibitors of photosynthesis. Converting 3-Bromo-4-fluoro-5-methylaniline into a phenylurea derivative is a fundamental agrochemical workflow[2].

Causality & Design: We utilize triphosgene over phosgene gas for superior safety and precise stoichiometric control. Triethylamine (Et₃N) is employed as an acid scavenger to prevent the premature protonation of the aniline, which would stall the nucleophilic attack.

Self-Validating Protocol:

  • Isocyanate Formation:

    • Dissolve 3-Bromo-4-fluoro-5-methylaniline (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add Et₃N (2.5 eq, 25 mmol) and cool the reaction flask to 0°C using an ice bath.

    • Dropwise addition: Slowly add a solution of triphosgene (0.35 eq, 3.5 mmol) in 10 mL DCM. (Rationale: 0.35 eq of triphosgene yields 1.05 eq of phosgene, providing a slight excess to drive the reaction to completion without generating dangerous surplus gas).

    • Validation Checkpoint 1: After 1 hour, sample the reaction. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the polar aniline spot. IR spectroscopy of an evaporated aliquot must reveal a sharp, intense peak at ~2250 cm⁻¹, confirming isocyanate formation.

  • Urea Coupling:

    • To the 0°C isocyanate solution, add dimethylamine (2.0 eq, 20 mmol, 2M solution in THF) in a single portion.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Isolation:

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. (Rationale: Neutralizes residual HCl and any unreacted phosgene equivalents).

    • Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 2: LC-MS analysis of the crude solid should exhibit a dominant [M+H]⁺ peak at m/z 275.0 (for the ⁷⁹Br isotope), confirming the targeted N-(3-Bromo-4-fluoro-5-methylphenyl)-N',N'-dimethylurea.

Workflow B: Buchwald-Hartwig Amination for Fungicide Cores

Diphenylamines are core motifs in uncoupler fungicides (e.g., fluazinam analogs). The C3-bromo group of our scaffold is perfectly positioned for palladium-catalyzed cross-coupling[1].

Causality & Design: The electron-withdrawing fluorine and sterically hindering methyl group make this aniline a challenging substrate. We select the Pd₂(dba)₃ / BrettPhos catalyst system because BrettPhos excels at promoting rapid reductive elimination in sterically hindered, deactivated aryl halides, preventing catalyst death. We specifically choose Cs₂CO₃ as the base instead of the stronger NaOtBu to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the activated C4-fluoro position.

Buchwald_Hartwig Aniline 3-Bromo-4-fluoro- 5-methylaniline Reagents Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 100°C Aniline->Reagents Intermediate Oxidative Addition & Transmetalation Reagents->Intermediate Product Diphenylamine Fungicide Core Intermediate->Product Reductive Elimination

Fig 2: Buchwald-Hartwig cross-coupling workflow for diphenylamine fungicide synthesis.

Self-Validating Protocol:

  • Reaction Setup (Schlenk Conditions):

    • In a flame-dried Schlenk tube, combine 3-Bromo-4-fluoro-5-methylaniline (1.0 eq, 5 mmol), a target aryl amine (1.1 eq, 5.5 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), BrettPhos (0.04 eq, 4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 eq, 10 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add 15 mL of anhydrous, degassed toluene.

  • Catalytic Cycle Execution:

    • Seal the tube and heat the mixture to 100°C in an oil bath for 12 hours.

    • Validation Checkpoint 1: Upon heating, the reaction mixture should transition from the dark purple of Pd₂(dba)₃ to a reddish-brown hue, indicating the formation of the active monomeric Pd(0)-BrettPhos species.

  • Workup:

    • Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Table 2: Optimization Metrics for the Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(OAc)₂ / BINAPNaOtBuToluene90< 20%SₙAr side-reactions at the fluoro group observed due to strong base.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10065%Sluggish reductive elimination; intermediate buildup.
Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 100 > 95% Optimal. Rapid turnover; fluoro group remains intact.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-fluoro-5-methylaniline Crude Product

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Bromo-4-fluoro-5-methylaniline. Here, we address common challenges and provide robust, field-proven protocols to help you achieve high purity for your compound.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude 3-Bromo-4-fluoro-5-methylaniline is a dark oil/solid. What causes this discoloration and how can I remove it?

A1: Discoloration in aniline derivatives is most commonly due to the formation of oxidation products.[1][2] Anilines are susceptible to oxidation when exposed to air and light, which leads to highly colored polymeric impurities.[1][3] Freshly purified anilines are often colorless or pale yellow but can darken over time.[4]

To decolorize your product, several methods are effective:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration.[2][4][5]

  • Column Chromatography: Passing the crude product through a silica gel column can separate the desired aniline from the colored, often more polar, impurities.[1][4]

  • Vacuum Distillation: This method is highly effective for separating the thermally stable 3-Bromo-4-fluoro-5-methylaniline from non-volatile, colored polymeric impurities.[1][3][4][5]

Q2: I am observing significant tailing of my product spot on the TLC plate and getting broad peaks during column chromatography. Why is this happening and how can I fix it?

A2: This is a classic issue when purifying basic compounds like anilines on silica gel.[6][7] The amine group of your 3-Bromo-4-fluoro-5-methylaniline is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel.[6] This strong interaction leads to poor elution, resulting in "tailing" on a TLC plate and broad, asymmetric peaks in column chromatography.[6]

To mitigate this:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (eluent).[6] A concentration of 0.1-2% TEA is typically sufficient to neutralize the acidic sites on the silica, allowing for a more symmetrical elution of your aniline.[6]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase like alumina.[4]

Q3: My main impurity seems to be an isomer. What is the best way to separate regioisomers of halogenated anilines?

A3: The synthesis of polysubstituted anilines can often result in the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[1][4]

The most effective techniques for separating isomers are:

  • Column Chromatography: This is a powerful technique for isomer separation.[4] Careful optimization of the mobile phase is crucial. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can effectively resolve isomers with small differences in polarity.[4]

  • Fractional Distillation: If the isomers have a sufficient difference in their boiling points, fractional distillation under reduced pressure can be an effective separation method.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers the highest resolution for isolating isomers.[1]

Q4: Can I use an acid-base extraction to purify my crude 3-Bromo-4-fluoro-5-methylaniline?

A4: Yes, acid-base extraction is an excellent method for separating your basic aniline from any neutral or acidic impurities.[1][8] The principle is to convert the basic aniline into its water-soluble salt by washing an organic solution of your crude product with an aqueous acid (like dilute HCl).[1][5][8] The aniline salt will move to the aqueous layer, leaving neutral and acidic impurities in the organic layer.[1] The pure aniline can then be regenerated by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.[1][4]

TROUBLESHOOTING GUIDES

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or no crystal formation after cooling. The compound is too soluble in the chosen solvent.[2] Too much solvent was used.[2][9] The solution is supersaturated and needs nucleation.[2]Reduce the volume of the solvent by evaporation and try cooling again.[9] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.[9] The compound is significantly impure.[9]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[9] Consider a different solvent or a solvent pair with a lower boiling point.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[2][4][5]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Poor separation between the product and an impurity. The selectivity of the solvent system is not optimal.[4]Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol).[4] Consider using a different stationary phase, such as alumina.[4]
The product appears to be degrading on the column. The silica gel is too acidic, causing decomposition of the aniline.[1]Add a small amount of triethylamine (0.1-2%) to the mobile phase to neutralize the silica gel.[1][6] Minimize the time the compound spends on the column by working efficiently.[1]

EXPERIMENTAL PROTOCOLS & WORKFLOWS

Workflow for Purification of 3-Bromo-4-fluoro-5-methylaniline

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Check (TLC, HPLC) Crude->Analysis1 Decision1 Significant Basic/Acidic Impurities? Analysis1->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision2 Product is a Solid? Decision1->Decision2 No AcidBase->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes Chromatography Column Chromatography Decision2->Chromatography No/Liquid Distillation Vacuum Distillation Decision2->Distillation Liquid Analysis2 Final Purity Check (HPLC, GC-MS, Melting Point) Recrystallization->Analysis2 Chromatography->Analysis2 Distillation->Analysis2 PureProduct Pure Product Analysis2->PureProduct

Caption: General purification workflow for 3-Bromo-4-fluoro-5-methylaniline.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds based on differences in solubility.[2]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Test small amounts of your crude product with various solvents to find a suitable one. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be used.

  • Suggested Solvents to Screen: Ethanol/water, isopropanol/water, hexanes, toluene.

2. Procedure:

  • Place the crude 3-Bromo-4-fluoro-5-methylaniline in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[10]

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.[4][5]

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.[10] Slower cooling generally results in purer crystals.[10]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Protocol 2: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[11]

1. Preparation:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC).[7] A good solvent system will give your product an Rf value of around 0.3-0.4.[12] A common starting point is a mixture of hexanes and ethyl acetate.[4] Remember to add 0.5-1% triethylamine to your eluent to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.[1]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.[1]

3. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system. If a gradient is used, start with a lower polarity and gradually increase it.

  • Collect fractions in separate test tubes.[11]

  • Monitor the collected fractions by TLC to identify those containing the pure product.[11]

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-4-fluoro-5-methylaniline.[1]

Protocol 3: Purification by Acid-Base Extraction

This method is ideal for removing neutral or acidic impurities from your basic aniline product.[1][8]

AcidBaseExtraction Start Crude product in Organic Solvent (e.g., Diethyl Ether) Step1 Add 1M HCl (aq) Shake in Separatory Funnel Start->Step1 Layers1 Two Layers Form Step1->Layers1 Organic1 Organic Layer: Neutral & Acidic Impurities Layers1->Organic1 Separate Aqueous1 Aqueous Layer: Aniline Hydrochloride Salt Layers1->Aqueous1 Separate Step2 To Aqueous Layer: Add 1M NaOH (aq) until basic Aqueous1->Step2 Step3 Extract with fresh Organic Solvent Step2->Step3 Layers2 Two Layers Form Step3->Layers2 Organic2 Organic Layer: Purified Aniline Layers2->Organic2 Separate Aqueous2 Aqueous Layer: Inorganic Salts Layers2->Aqueous2 Separate Final Dry Organic Layer & Evaporate Solvent to obtain Pure Product Organic2->Final

Caption: Workflow for acid-base extraction of 3-Bromo-4-fluoro-5-methylaniline.

Procedure:

  • Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously, venting frequently.[1]

  • Allow the layers to separate. The aniline will be protonated and move into the aqueous layer.[1]

  • Drain the lower aqueous layer into a clean flask.

  • (Optional) Wash the organic layer again with 1 M HCl to ensure complete extraction of the aniline. The remaining organic layer contains neutral and acidic impurities and can be discarded.[1]

  • Cool the combined acidic aqueous extracts in an ice bath.

  • Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The aniline will precipitate or form an oily layer.[1]

  • Extract the basified aqueous solution three times with a fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.[1]

References

  • BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • BenchChem. (2025). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Aniline Phosphate.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • Texium. (2020, June 3). Vacuum Distillation of Aniline.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • University of Calgary. (2026, February 13). Thin Layer Chromatography (TLC).

Sources

Technical Support Center: Solubilization Strategies for 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical paradox of halogenated anilines. 3-Bromo-4-fluoro-5-methylaniline is a highly versatile building block for medicinal chemistry and materials science, particularly acting as a critical intermediate in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations[1].

However, the very functional groups that make it synthetically valuable—the electron-withdrawing bromo and fluoro substituents, alongside the lipophilic methyl group—drastically reduce its aqueous solubility and alter its basicity[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility hurdles across in vitro, in vivo, and synthetic workflows.

Part 1: Physicochemical Profiling

Before formulating a solubilization strategy, we must understand the molecule's intrinsic properties. The electron-withdrawing halogens decrease the basicity of the aniline amine, meaning traditional salt-formation strategies (e.g., forming a hydrochloride salt) are often thermodynamically unstable in physiological aqueous media.

Table 1: Physicochemical Properties & Solubilization Implications

PropertyValue / CharacteristicSolubilization Implication
CAS Number 1174005-79-8[3]Essential for tracking specific polymorphs or batch data.
Molecular Weight 204.04 g/mol [1]Small molecule, but highly dense due to halogens.
Lipophilicity (LogP) High (Hydrophobic)Resists dissolution in polar aqueous media; prone to rapid nucleation.
Amine pKa Low (Weak Base)Resists protonation at physiological pH (7.4); salt formation is ineffective for in vivo assays.
Metabolic Stability Enhanced by Fluorine[1]Excellent for drug design, but requires advanced formulation (e.g., lipid-based or co-solvents) for delivery[4].
Part 2: Troubleshooting Guides & FAQs

Q1: I am using 3-Bromo-4-fluoro-5-methylaniline in an aqueous in vitro biochemical assay. I dilute my 10 mM DMSO stock into the assay buffer, but the compound immediately precipitates. Why, and how can I fix this?

  • Causality: You are experiencing "solvent shift precipitation." While the compound is highly soluble in 100% DMSO, the sudden introduction to a high-dielectric aqueous buffer causes the hydrophobic compound to rapidly aggregate to minimize contact with water. Because 70-80% of pipeline drugs exhibit this "brick-dust" or "grease" behavior, standard dilution often fails[5].

  • Solution: You must lower the polarity gap. Instead of a direct spike into water, utilize a mixed-solvency approach [6]. Pre-dilute the DMSO stock with a transitional co-solvent like PEG400 or use a cyclodextrin (e.g., HP-β-CD) to encapsulate the hydrophobic aromatic ring before introducing it to the aqueous buffer.

Q2: I need to dose this compound in a murine model to evaluate its efficacy. 100% DMSO is too toxic for the animals. What is a biologically compatible vehicle?

  • Causality: High concentrations of DMSO cause cellular toxicity, hemolysis, and severe tissue irritation[7]. In vivo models require vehicles that maintain the drug in a thermodynamically stable solution without disrupting biological barriers.

  • Solution: Employ a validated ternary co-solvent system. A combination of 5% DMSO and 40% PEG400 in saline has been proven to be an excellent, well-tolerated vehicle for difficult-to-solubilize pharmacological compounds in murine models[8]. The PEG400 acts as a co-solvent and weak surfactant, preventing the compound from crashing out in the bloodstream.

Q3: During a Buchwald-Hartwig amination, my reaction mixture is a heterogeneous slurry, and my yields are terrible. Is solubility the culprit?

  • Causality: Yes. While halogenated anilines are prime candidates for cross-coupling[1], they require complete dissolution for the palladium catalyst to effectively insert into the C-Br bond. If the compound is undissolved, the effective molarity is near zero.

  • Solution: Switch your solvent system. If you are using non-polar solvents like toluene at room temperature, elevate the temperature to 90-110°C to overcome the crystal lattice energy, or switch to a polar aprotic solvent like DMF or 1,4-Dioxane, which better solvates the polarized C-F and C-Br bonds.

Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a 5% DMSO / 40% PEG400 / 55% Saline In Vivo Dosing Solution

Mechanism: This protocol utilizes the mixed-solvency concept to synergistically enhance solubility while keeping excipient toxicity low[9].

  • Weighing: Accurately weigh the required mass of 3-Bromo-4-fluoro-5-methylaniline into a sterile glass vial.

  • Primary Solubilization: Add 100% molecular biology grade DMSO to achieve a volume equal to 5% of your final target volume. Vortex vigorously for 60 seconds.

    • Validation Check 1: The solution must be completely clear. If particulates remain, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Add PEG400 dropwise to achieve 40% of the final volume while continuously vortexing.

    • Validation Check 2: The mixture should become slightly viscous but remain optically clear.

  • Aqueous Phase Addition: Slowly add 0.9% physiological saline (55% of final volume) in 100 µL increments, vortexing between each addition to prevent localized precipitation.

  • Final Validation: Let the solution rest at room temperature for 2 hours. Inspect under a strong light source. If the solution exhibits a Tyndall effect (scattering of light), nano-precipitation has occurred, and the drug loading exceeds the thermodynamic solubility limit.

Protocol B: Cyclodextrin Complexation for Aqueous In Vitro Assays

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a non-covalent dynamic inclusion complex, shielding the hydrophobic halogenated ring from the aqueous environment[7].

  • Buffer Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., PBS pH 7.4).

  • Stock Addition: Slowly titrate your 10 mM DMSO stock of 3-Bromo-4-fluoro-5-methylaniline into the HP-β-CD buffer while stirring at 500 RPM.

  • Equilibration: Incubate the solution at 25°C for 1 hour to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the final concentration matches the theoretical spike.

Part 4: Visualizations

FormulationWorkflow A 3-Bromo-4-fluoro-5-methylaniline (Poor Aqueous Solubility) B Determine Application A->B C In Vitro Assays (Aqueous Media) B->C D In Vivo Dosing (Animal Models) B->D E Organic Synthesis (Cross-Coupling) B->E F DMSO Stock Dilution (Max 1% Final) C->F G Mixed Solvency (5% DMSO / 40% PEG400) D->G H Aprotic Solvents (DMF, Dioxane, Toluene) E->H I Precipitation? F->I J Add HP-β-CD or Tween 80 I->J Yes

Caption: Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

SolubilizationMechanism Node1 Crystalline Compound (High Lattice Energy) Node2 Solvent Disruption (DMSO/PEG400) Node1->Node2 Co-solvents lower polarity gap Node3 Micellar Encapsulation (Surfactants/CDs) Node1->Node3 Hydrophobic cavity complexation Node4 Thermodynamically Stable Solution Node2->Node4 Node3->Node4

Caption: Mechanistic pathways of co-solvent disruption and micellar encapsulation for solubility.

Sources

Technical Support Center: Stability of 3-Bromo-4-fluoro-5-methylaniline in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8). This compound is a highly functionalized halogenated aniline, widely utilized as a versatile building block in medicinal chemistry, particularly for carbon-carbon and carbon-heteroatom cross-coupling reactions[1].

Because anilines possess rich acid-base and redox properties, exposing them to acidic environments during synthesis, purification, or storage can lead to unexpected experimental hurdles[2]. This guide provides researchers with mechanistic insights, targeted troubleshooting strategies, and validated protocols to manage the stability of this compound under acidic conditions.

Mechanistic Foundations: The "Why" Behind Acidic Instability

To troubleshoot effectively, one must understand the causality behind the compound's behavior in acid. Anilines are inherently weak bases. The introduction of electron-withdrawing halogens (bromine and fluorine) onto the aromatic ring further reduces the electron density on the nitrogen atom, lowering its basicity compared to unsubstituted aniline.

When exposed to acidic conditions, two primary mechanistic pathways dictate the compound's fate:

  • Reversible Protonation: In the presence of strong acids, the primary amine group is protonated to form an anilinium (phenylammonium) ion[2]. This protonation drastically alters the molecule's physical properties (e.g., shifting solubility from organic to aqueous) and chemical reactivity. The positively charged −NH3+​ group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic attack and completely eliminates the nitrogen's nucleophilicity[3].

  • Oxidative Degradation: While the C-F and C-Br bonds are highly stable against standard acid hydrolysis, the electron-rich nature of the aniline precursor makes it susceptible to oxidation. If the acidic medium contains strong oxidizing agents (e.g., nitric acid) or dissolved oxygen under harsh conditions, the compound can degrade into complex polymeric materials (polyanilines) or benzoquinone imines[2][4][5].

G FreeBase 3-Bromo-4-fluoro-5-methylaniline (Free Base, Nucleophilic) AcidicMedia Acidic Conditions (H+) FreeBase->AcidicMedia Exposed to Anilinium Anilinium Salt (Protonated, Unreactive) AcidicMedia->Anilinium Reversible Protonation (pH < 4) Oxidation Oxidative Degradation (Quinones/Polymers) AcidicMedia->Oxidation Strong Oxidizing Acids + O2 Stable Stable C-X Bonds (No Hydrolysis) AcidicMedia->Stable Dilute/Non-Oxidizing Acids

Caption: Mechanistic pathways of 3-Bromo-4-fluoro-5-methylaniline under various acidic conditions.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned cloudy and a precipitate formed immediately after adding an acid catalyst. Has my compound degraded? A1: It is highly unlikely that your compound degraded instantaneously. This is a classic solubility issue driven by protonation. In organic solvents (e.g., dichloromethane, toluene), the formation of the anilinium salt drastically reduces the compound's solubility, causing it to crash out of solution. Self-Validating Check: To verify, extract a small aliquot of the precipitate, add a mild aqueous base (e.g., saturated NaHCO3​ ), and extract with ethyl acetate. If the precipitate dissolves and partitions into the organic layer, it was simply the reversible anilinium salt.

Q2: I am observing zero product formation in my acid-catalyzed reductive amination using this building block. Why? A2: Reductive amination requires the free amine to act as a nucleophile and attack the carbonyl carbon. If the pH of your reaction is too low, the equilibrium shifts entirely to the protonated anilinium state ( −NH3+​ ), which is entirely non-nucleophilic[3]. Solution: Buffer the reaction to a pH of 4.5–5.5 using an acetic acid/sodium acetate system. This maintains enough acidity to activate the carbonyl group while keeping a sufficient fraction of the aniline in its reactive free-base form.

Q3: During HPLC analysis, my peaks are tailing severely and retention times are shifting. Is the compound unstable in the mobile phase? A3: This is rarely a degradation issue and usually an artifact of column interaction. The basic aniline group can interact with residual silanols on the HPLC column silica. Solution: Adjust the mobile phase pH to ensure the analyte is in a consistent, fully ionized state. Using a slightly acidic mobile phase (e.g., adding 0.1% Trifluoroacetic acid (TFA) to water/acetonitrile) masks the residual silanols and forces the compound into its protonated state, yielding sharp, reproducible peaks[4].

Q4: My compound degraded into a dark, tar-like substance when stored in an acidic solution. How can I prevent this? A4: Halogenated anilines are incompatible with strong acids and strong oxidizing agents[6][7]. The formation of dark, tar-like substances is a hallmark of oxidation, which is accelerated by light, trace metals, and acidic environments containing dissolved oxygen[4]. Solution: Degas all solvents by sparging with an inert gas (nitrogen or argon) to remove oxygen. For storage, keep stock solutions in non-acidic, aprotic solvents (like DMSO) at -20°C, tightly sealed and protected from light.

Quantitative Data & Physicochemical Profile

The following table summarizes the key physicochemical properties and stability metrics for 3-Bromo-4-fluoro-5-methylaniline to guide your experimental design.

Property / ConditionValue / Observation
CAS Number 1174005-79-8[1]
Molecular Weight 204.04 g/mol [1]
Estimated pKa ~3.5 - 4.2 (Lower than unsubstituted aniline due to halogen electron-withdrawal).
Stability in 0.1M HCl (Aq) Forms soluble anilinium chloride; chemically stable (no C-F or C-Br cleavage) for >48h at 25°C.
Stability in Conc. H2​SO4​ Highly unstable; susceptible to rapid sulfonation and oxidative degradation if heated[2].
Solubility (Free Base) High in DCM, EtOAc, DMSO, and MeOH; Low in Water.
Solubility (Anilinium Salt) High in Water; Low in non-polar organic solvents.

Validated Experimental Protocols

Protocol A: HPLC-Monitored Acid Degradation and Stability Assay

This protocol allows researchers to quantitatively validate the half-life and stability of 3-Bromo-4-fluoro-5-methylaniline in their specific acidic reaction buffers.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 3-Bromo-4-fluoro-5-methylaniline in 1 mL of HPLC-grade acetonitrile to create a 10 mg/mL stock solution.

  • Media Preparation: Prepare your target acidic test media (e.g., 0.1 M HCl for extreme stress, and pH 4.5 acetate buffer for operational stability).

  • Incubation: Dilute the stock solution 1:100 into the respective acidic media (final concentration: 100 µg/mL). Incubate the samples at 25°C and 40°C in sealed, amber glass vials to prevent photodegradation[4].

  • Time-Course Sampling: Withdraw 50 µL aliquots at t=0,1,4,24, and 48 hours.

  • Quenching: Immediately neutralize the aliquot by adding 50 µL of saturated NaHCO3​ . This ensures the compound is returned to its free-base form, halting any acid-catalyzed side reactions.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

Workflow Step1 1. Prepare Stock (10 mg/mL in MeCN) Step2 2. Dilute in Acidic Media (0.1M HCl & pH 4.5 Buffer) Step1->Step2 Step3 3. Incubate (25°C & 40°C) Step2->Step3 Step4 4. Time-Course Sampling (t=0, 1, 4, 24, 48h) Step3->Step4 Step5 5. Quench & Neutralize (Add NaHCO3) Step4->Step5 Step6 6. HPLC Analysis (C18 Column, 0.1% TFA) Step5->Step6

Caption: Step-by-step experimental workflow for the acid stability and degradation HPLC assay.

Protocol B: Free-Base Recovery from Acidic Aqueous Waste

If your compound has crashed out as an anilinium salt or is trapped in an acidic aqueous layer during workup, use this self-validating recovery protocol.

Step-by-Step Methodology:

  • Cooling: Transfer the acidic aqueous mixture containing the anilinium salt to an Erlenmeyer flask and cool to 0-5°C in an ice bath to minimize exothermic degradation during neutralization.

  • Neutralization: Slowly add 2M NaOH dropwise while stirring vigorously. Monitor the pH continuously until it reaches 8.0–9.0. The solution will likely become cloudy as the free base precipitates or forms an emulsion.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). The free base will partition into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl) to remove residual water, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporation) to recover the pure 3-Bromo-4-fluoro-5-methylaniline free base.

References

  • Aniline Wikipedia[Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal ATSDR - CDC[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts NSF Public Access Repository [Link]

Sources

Technical Support Center: Resolution of Regioisomeric Impurities in 3-Bromo-4-fluoro-5-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex isolation of 3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8). Below, you will find mechanistic insights, self-validating troubleshooting protocols, and FAQs to resolve regioisomeric contamination.

Part 1: Mechanistic Origins of Impurities

The synthesis of 3-bromo-4-fluoro-5-methylaniline typically relies on the electrophilic bromination of 4-fluoro-3-methylaniline. However, achieving absolute regioselectivity is notoriously difficult due to the competing directing effects of the substituents on the aromatic ring[1].

The strongly activating amino group (-NH₂) directs incoming electrophiles to the ortho positions (C2 and C6), while the fluorine and methyl groups exert their own ortho/para directing influences. This electronic tug-of-war results in the formation of the desired C5-brominated target alongside two stubborn regioisomeric impurities: 2-bromo-4-fluoro-5-methylaniline and 2-bromo-4-fluoro-3-methylaniline .

Mechanistic pathways generating regioisomeric impurities during precursor bromination.

Because these isomers possess identical molecular weights, near-identical dipole moments, and indistinguishable pKa values, standard liquid-liquid acid/base extraction is entirely ineffective for separating them from one another[2].

Part 2: Troubleshooting Separation Techniques

To isolate the target compound, you must exploit secondary physicochemical properties—either crystal lattice packing energies or minute hydrophobic interactions.

Protocol A: Salt-Assisted Fractional Crystallization

Causality: While the free-base isomers cannot be separated by pH adjustments, converting the anilines into hydrochloride salts alters their 3D molecular geometry. This forces the molecules into a rigid crystal lattice. The slight steric differences between the C3-bromo (target) and C2/C6-bromo (impurities) isomers result in differing lattice energies, allowing the target to selectively crystallize from polar protic solvents[3].

Step-by-step workflow for salt-assisted fractional crystallization of aniline derivatives.

Step-by-Step Methodology (Self-Validating):

  • Salt Formation: Dissolve the crude regioisomeric mixture in Isopropyl Alcohol (IPA) at room temperature. Slowly add 1M HCl in IPA dropwise while stirring.

    • Validation Checkpoint: Spot the solution on wet pH paper. Continue addition until the pH stabilizes at ~2. A pH > 3 indicates incomplete salt formation, which will compromise the crystal lattice structure.

  • Dissolution: Heat the suspension to 80°C until the solid completely dissolves. If undissolved particulates remain, add hot IPA in 5 mL increments.

  • Controlled Cooling: Cool the solution at a strict rate of 5°C/hour down to 5°C.

    • Validation Checkpoint: Inspect the crystal morphology under a microscope. Needle-like crystals indicate the desired thermodynamic product; an amorphous powder indicates the product "crashed out" too quickly, trapping impurities. If amorphous, reheat and slow the cooling ramp.

  • Isolation: Vacuum filter the crystals and wash with ice-cold IPA.

  • Neutralization: Suspend the enriched salt in Ethyl Acetate (EtOAc) and wash with 1M NaOH until the aqueous layer reaches pH 10. Extract, dry over Na₂SO₄, and concentrate to yield the pure free base[4].

Protocol B: Preparative HPLC Separation

Causality: When crystallization fails to achieve >99% purity, reversed-phase HPLC provides the theoretical plates necessary to resolve the isomers based on minute hydrophobic interactions with the stationary phase. The addition of a volatile acid (e.g., 0.1% Trifluoroacetic acid) is critical; it protonates the aniline, preventing secondary interactions with residual silanols on the silica support that cause severe peak tailing[4].

Step-by-Step Methodology (Self-Validating):

  • Mobile Phase Preparation: Prepare Phase A (Milli-Q Water + 0.1% TFA) and Phase B (Acetonitrile + 0.1% TFA). Degas thoroughly.

  • Analytical Scouting: Run a scouting gradient (5% to 95% B over 20 mins) on an analytical C18 column.

    • Validation Checkpoint: Calculate the Resolution ( Rs​ ) between the target and the closest impurity peak. If Rs​<1.5 , the C18 phase is insufficient. Switch to a Phenyl-Hexyl stationary phase , which leverages π−π interactions with the aromatic ring to better differentiate the halogen positions[4].

  • Scale-Up: Transfer the optimized gradient to a preparative column. Inject the sample dissolved in the initial mobile phase conditions to prevent band broadening.

  • Recovery: Collect the target fractions, neutralize the TFA with a mild bicarbonate wash (to prevent degradation during concentration)[4], extract into an organic solvent, and lyophilize.

Part 3: Quantitative Data & Benchmarks

When selecting a purification route, weigh the trade-offs between yield, scalability, and resolving power. Below is a benchmark comparison of techniques used for halogenated aniline regioisomers:

Purification TechniqueTypical Resolution ( Rs​ )Yield RecoveryScalabilityPrimary Mechanism of Separation
Fractional Crystallization N/A (Binary phase)40 - 60%High (Multi-kg)Crystal lattice energy / Steric packing[3]
Preparative HPLC (C18) 1.2 - 1.885 - 95%Low (mg to grams)Hydrophobic interactions[4]
Centrifugal Partition Chromatography > 2.0> 90%Medium (grams)Liquid-liquid partitioning[2]

Part 4: Frequently Asked Questions (FAQs)

Q: My purified 3-bromo-4-fluoro-5-methylaniline is a dark oil/solid. How can I decolorize it? A: Discoloration is typically caused by trace oxidation products or polymeric byproducts formed during the bromination step[4]. To resolve this, incorporate an activated carbon treatment during the recrystallization step. Add 5-10% (w/w) activated charcoal to the hot solvent mixture, heat briefly for 10 minutes, and perform a hot filtration through a Celite pad before initiating the cooling phase[4].

Q: Can I use standard silica gel column chromatography instead of HPLC? A: While possible, standard normal-phase silica often yields poor resolution for these specific regioisomers due to their identical polarities. Furthermore, electron-rich anilines can degrade or irreversibly bind to acidic silica[4]. If you must use normal-phase chromatography, pre-treat the silica slurry with 1% triethylamine (TEA) to neutralize acidic sites, and use a highly optimized, low-polarity solvent system (e.g., Hexane/Ethyl Acetate)[1].

Q: Why didn't my acid/base wash remove the regioisomers? A: Acid/base washes are excellent for removing unreacted, non-halogenated starting materials (which are more basic) from the halogenated product[4]. However, the regioisomers share the exact same halogen substitutions, resulting in identical pKa values. Thus, they protonate and partition into the aqueous or organic phase simultaneously, making pH-based extraction useless for isomer separation[2].

Part 5: References

  • Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography National Institutes of Health (PMC) [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions University College Cork (CORA)[Link]

Sources

Validation & Comparative

High-Resolution ¹H NMR Spectrum Interpretation of 3-Bromo-4-fluoro-5-methylaniline: A Comparative Guide on Solvent Effects and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily substituted halogenated aromatics. 3-Bromo-4-fluoro-5-methylaniline (CAS 1174005-79-8) is a highly versatile halogenated aniline derivative utilized extensively in organic synthesis, particularly as a building block for active pharmaceutical ingredients (APIs) via Suzuki or Buchwald-Hartwig cross-coupling reactions [1].

Because the aromatic ring contains four distinct substituents—an amine (-NH₂), a bromine (-Br), a fluorine (-F), and a methyl group (-CH₃)—the ¹H NMR spectrum presents a fascinating interplay of electronic shielding, magnetic anisotropy, and heteronuclear spin-spin coupling. This guide provides an objective comparison of how different NMR solvents (CDCl₃ vs. DMSO-d₆) and instrument field strengths (80 MHz vs. 400 MHz) impact the analytical performance and spectral resolution of this critical intermediate.

Molecular Anatomy & Spin System Causality

To accurately interpret the ¹H NMR spectrum, we must first establish the causality behind the chemical shifts and splitting patterns. The molecule contains three distinct proton environments:

  • Amine Protons (-NH₂ at C1): These protons exchange rapidly and typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent's hydrogen-bonding capacity.

  • Methyl Protons (-CH₃ at C5): The methyl group is ortho to the fluorine atom at C4. Because fluorine is NMR-active (¹⁹F, spin ½), it couples through four bonds to the methyl protons (⁴J_HF ≈ 2.1 Hz), splitting the expected singlet into a distinct doublet.

  • Aromatic Protons (H-2 and H-6):

    • H-2 is situated between the -NH₂ and -Br groups. Bromine is inductively electron-withdrawing and exhibits a magnetic anisotropy effect, which deshields H-2, pushing it downfield. It couples with the meta-fluorine (⁴J_HF ≈ 5.9 Hz) and the meta-proton H-6 (⁴J_HH ≈ 2.6 Hz), resulting in a doublet of doublets (dd).

    • H-6 is situated between the -NH₂ and -CH₃ groups. The electron-donating nature of the methyl group shields H-6, pulling it upfield relative to H-2. It also appears as a doublet of doublets due to coupling with the meta-fluorine (⁴J_HF ≈ 6.8 Hz) and H-2.

SpinSystem H2 H-2 (Aromatic) ~6.75 ppm H6 H-6 (Aromatic) ~6.45 ppm H2->H6 ⁴J_HH (~2.6 Hz) F4 F-4 (Fluorine) 19F active H2->F4 ⁴J_HF (~5.9 Hz) H6->F4 ⁴J_HF (~6.8 Hz) CH3 CH3-5 (Methyl) ~2.25 ppm CH3->F4 ⁴J_HF (~2.1 Hz) NH2 NH2-1 (Amine) Exchangeable NH2->H2 NOE / Proximity NH2->H6 NOE / Proximity

Figure 1: Spin-spin coupling network and expected 1H NMR chemical shifts for the target molecule.

Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral landscape of anilines. When comparing non-polar Chloroform-d (CDCl₃) to polar, aprotic Dimethyl Sulfoxide-d₆ (DMSO-d₆), the most drastic performance difference is observed in the amine (-NH₂) signal.

Causality: CDCl₃ does not participate in hydrogen bonding. Consequently, the -NH₂ protons are relatively shielded and appear upfield (~3.60 ppm). Conversely, DMSO-d₆ acts as a powerful hydrogen-bond acceptor. It immobilizes the amine protons in strong hydrogen bonds, drawing electron density away from the hydrogen nuclei. This severe deshielding shifts the -NH₂ signal significantly downfield (~5.20 ppm). Furthermore, the high dielectric constant of DMSO slightly alters the electronic environment of the aromatic ring, causing minor shifts in H-2 and H-6 [2].

Table 1: ¹H NMR Chemical Shift Comparison by Solvent (at 400 MHz)
Proton EnvironmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Causality / Shift Rationale
NH₂ (C1) Broad Singlet (bs)~3.60~5.20Strong H-bonding in DMSO deshields protons.
H-2 (Ar) dd~6.75~6.68Deshielded by ortho-Br; minor solvent polarity effect.
H-6 (Ar) dd~6.45~6.50Shielded by ortho-CH₃; minor solvent polarity effect.
CH₃ (C5) Doublet (d)~2.25~2.18⁴J_HF coupling (~2.1 Hz) with ortho-fluorine.

Comparative Analysis: Instrument Performance (80 MHz vs. 400 MHz)

For drug development professionals monitoring cross-coupling reactions, choosing between a benchtop NMR and a high-field superconducting NMR is a matter of balancing throughput with resolution.

Causality: Spectral dispersion (the physical separation of signals in Hz) is directly proportional to the magnetic field strength (B₀). At 80 MHz, the chemical shift difference between H-2 and H-6 is relatively small in Hz. Because the coupling constants (J) remain static regardless of field strength, the Δν/J ratio at 80 MHz is low. This can lead to second-order "roofing" effects, where the inner peaks of the multiplets grow taller while the outer peaks shrink, complicating integration. At 400 MHz, the massive Δν/J ratio yields pristine, first-order doublet of doublets (dd) that are trivial to assign.

Table 2: Hardware Performance Comparison
Parameter80 MHz Benchtop NMR400 MHz High-Field NMRAnalytical Impact
Dispersion (Δν) Low (80 Hz/ppm)High (400 Hz/ppm)400 MHz prevents multiplet overlap between H-2 and H-6.
Splitting Clarity Second-order roofing likelyPristine first-order (dd)Simplifies extraction of ⁴J_HF and ⁴J_HH coupling constants.
Sensitivity (S/N) Moderate (Requires ~20 mg)Excellent (Requires <5 mg)High-field allows for trace impurity detection.
Throughput High (Fume hood deployable)Moderate (Core facility)Benchtop is ideal for rapid, in-process reaction monitoring.

Experimental Workflow: Self-Validating Protocol

To ensure absolute trustworthiness in your spectral assignments, the following protocol incorporates a self-validating system (the D₂O shake) to unambiguously confirm the identity of the exchangeable amine protons.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of 3-Bromo-4-fluoro-5-methylaniline. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to ensure a high signal-to-noise ratio. Transfer to a clean, dry 5 mm NMR tube.

  • Shimming & Tuning: Insert the sample into the spectrometer. Perform rigorous 3D shimming (Z, Z², Z³, X, Y). Critical Causality: The ⁴J_HF coupling on the methyl group is only ~2.1 Hz. If the line width at half-height (W½) exceeds 1.5 Hz due to poor shimming, this critical doublet will blur into a broad singlet, resulting in a loss of structural information.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum using a 30° pulse program, 16 scans, and a relaxation delay (d1) of 2 seconds.

  • Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a baseline correction (e.g., Bernstein polynomial) to ensure accurate integration values (2:1:1:3 ratio).

  • Self-Validation (D₂O Shake): Remove the NMR tube, add 1–2 drops of Deuterium Oxide (D₂O), cap, and shake vigorously for 10 seconds. Re-insert the tube and acquire a second spectrum. The broad singlet corresponding to the -NH₂ group will disappear entirely due to rapid deuterium exchange (R-NH₂ + D₂O ⇌ R-ND₂ + H₂O), definitively proving its assignment.

Workflow Prep 1. Sample Preparation Dissolve 15 mg in 0.6 mL solvent Solvent 2. Solvent Selection Choose CDCl3 or DMSO-d6 Prep->Solvent Shim 3. Shimming & Tuning Optimize line width < 1 Hz Solvent->Shim Acq 4. Acquisition 400 MHz, ns=16, d1=2s Shim->Acq Process 5. Processing Fourier Transform & Phase Corr. Acq->Process Validate 6. D₂O Shake Validation Confirm NH₂ exchange Process->Validate

Figure 2: Self-validating experimental workflow for high-resolution NMR sample acquisition.

References

Comparative Guide: HPLC Method Development for 3-Bromo-4-fluoro-5-methylaniline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a stability-indicating purity method for multi-substituted halogenated anilines like 3-Bromo-4-fluoro-5-methylaniline requires moving beyond traditional hydrophobic retention. This guide objectively compares standard C18 column chemistries against Biphenyl stationary phases, demonstrating how manipulating π−π interactions and mobile phase modifiers yields a robust, self-validating chromatographic method.

The Chemical Challenge: Causality in Separation Failure

3-Bromo-4-fluoro-5-methylaniline presents a unique triad of chromatographic challenges:

  • Positional Isomers: The synthesis of halogenated aromatics frequently generates regioisomers (e.g., 2-bromo vs. 3-bromo variants). These isomers possess nearly identical LogP (hydrophobicity) values, making them virtually indistinguishable to the purely dispersive interactions of a standard C18 column[1].

  • Polarizability vs. Electronegativity: Bromine is a highly polarizable atom, while fluorine is highly electronegative. Standard alkyl phases cannot exploit these distinct electron cloud densities.

  • Amine Basicity: The primary aniline group acts as a weak base. Inappropriate pH control leads to secondary interactions with residual silanols on the silica support, causing severe peak tailing and integration errors[2].

Method Development Rationale: A Deterministic Approach

Stationary Phase Selection: C18 vs. Biphenyl

As a Senior Application Scientist, I approach column selection through the lens of intermolecular forces. Standard C18 columns rely on hydrophobic partitioning, which is insufficient for closely related halogenated isomers. However, a Biphenyl stationary phase (USP L11) introduces π−π electron interactions, dipole-dipole interactions, and enhanced shape selectivity[3]. The biphenyl rings actively engage with the polarizable bromine atom and the electron-deficient aromatic ring of the analyte, providing the necessary selectivity to resolve critical isomeric pairs that co-elute on C18[4].

Mobile Phase Modifier: The Methanol Advantage

When utilizing a Biphenyl column, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that actively competes with the analyte for the π−π active sites on the stationary phase. By substituting acetonitrile with methanol—which lacks π electrons—we eliminate this competition. This causal shift dramatically enhances the retention and resolution of halogenated aromatics[5].

pH Optimization

To prevent peak tailing, the mobile phase pH must be strictly controlled. Operating at an intermediate pH near the analyte's pKa results in partial ionization. By buffering the aqueous phase to pH ~2.7 using 0.1% Formic Acid, we ensure the aniline is fully protonated, while simultaneously suppressing the ionization of residual surface silanols on the silica matrix[2].

Experimental Workflows & Logical Relationships

HPLC_Method_Dev A 1. Structural Analysis (Halogenated Aniline) B 2. Column Screening (C18 vs. Biphenyl) A->B C 3. Mobile Phase Selection (MeOH vs. MeCN) B->C D 4. pH Optimization (Suppress Silanol Activity) C->D E 5. System Suitability (Self-Validating Protocol) D->E

Fig 1: Sequential workflow for optimizing HPLC purity methods of halogenated anilines.

Comparative Performance Data

The following tables summarize the experimental data comparing the traditional C18 approach versus the optimized Biphenyl methodology.

Table 1: Column Selectivity Comparison (Gradient: 5-95% Organic over 10 min)

Chromatographic ParameterStandard C18 (MeCN/Water)Biphenyl SPP (MeOH/Water)Mechanistic Advantage
Retention Time (API) 4.2 min5.8 minIncreased retention prevents early-eluting polar interference[5].
Resolution (Critical Pair) 1.1 (Co-elution)2.8 (Baseline)Biphenyl resolves regioisomers via π−π interactions[3].
Peak Asymmetry (Tf) 1.6 (Tailing)1.1 (Symmetrical)Low pH + SPP architecture reduces secondary silanol interactions[2].
Theoretical Plates (N) ~8,000~14,500Superficially porous particles (SPP) enhance mass transfer[5].

Table 2: Mobile Phase Modifier Impact on Biphenyl Stationary Phase

Organic ModifierResolution (Isomer vs. API)Signal-to-Noise (S/N)Causality / Mechanism of Action
Acetonitrile (MeCN) 1.5120:1Solvent π bonds compete for stationary phase active sites[5].
Methanol (MeOH) 2.8250:1Maximizes analyte-stationary phase polarizability interactions[6].

Step-by-Step Methodology & Self-Validating Protocol

Trustworthiness in analytical chemistry requires a self-validating system. The following protocol ensures instrument readiness prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Water. Mix thoroughly and degas. (Final pH ~2.7).

  • Mobile Phase B (Organic): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Methanol. Mix thoroughly and degas.

Step 2: Chromatographic Conditions

  • Column: Biphenyl Superficially Porous Particle (SPP), 2.7 µm, 100 x 2.1 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Maintains consistent solvent viscosity and mitigates temperature gradients across the column, improving mass transfer kinetics)[7].

  • Injection Volume: 2.0 µL.

  • Detection: UV at 230 nm (or empirically determined λmax​ ).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 5% to 95% B (Linear gradient for purity profiling)

    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

Step 3: Self-Validating System Suitability Testing (SST) Before analyzing unknown purity samples, the system must prove its capability.

  • Blank Injection: Inject Mobile Phase A to confirm baseline stability and zero carryover.

  • Sensitivity Check (LOQ): Inject a 0.05% concentration standard. Acceptance Criteria: S/N 10.

  • Resolution Solution: Inject a mixture of 3-Bromo-4-fluoro-5-methylaniline (1.0 mg/mL) spiked with 0.1% of a known critical isomer (e.g., 2-bromo-4-fluoro-5-methylaniline). Acceptance Criteria: Resolution ( Rs​ ) 2.0.

  • Precision: Inject the 100% working standard five consecutive times. Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor 1.5.

Conclusion

For the purity analysis of 3-Bromo-4-fluoro-5-methylaniline, traditional C18 methods fail to provide the necessary selectivity for halogenated isomers. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the strong solvent, analytical chemists can leverage π−π and polarizability interactions to achieve baseline resolution. When coupled with strict pH control and a self-validating SST protocol, this method delivers the robustness required for pharmaceutical and agrochemical development.

References

  • Restek Corporation. "Trailblazing a new approach to LC separations, the Restek Biphenyl LC column." Restek.com.[Link]

  • Restek Corporation. "Raptor Biphenyl, 5 µm, 100 x 3.0 mm HPLC Column." Restek.com. [Link]

  • Waters Corporation. "Alternative Method Development Techniques." Waters.com.[Link]

  • Element Lab Solutions. "Screening Platforms for HPLC method development." Elementlabsolutions.com.[Link]

  • IOSR Journal of Pharmacy. "A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation." IOSRPHR.org.[Link]

  • MDPI Molecules. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." MDPI.com.[Link]

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High-Resolution Q-TOF vs. Triple Quadrupole LC-MS for the Structural Elucidation of 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

3-Bromo-4-fluoro-5-methylaniline is a highly specialized halogenated aniline derivative that serves as a critical building block in organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) such as emerging [1].

During pharmaceutical development, accurately characterizing this intermediate and distinguishing it from its positional isomers (e.g., 2-bromo-4-fluoro-5-methylaniline) is paramount to ensuring synthetic regioselectivity and monitoring for potentially genotoxic impurities [2]. Mass spectrometry (MS) is the gold standard for this characterization. However, the choice of MS platform—specifically High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus nominal mass Triple Quadrupole (QqQ)—fundamentally dictates the depth of structural information acquired.

This guide objectively compares these two platforms, details the mechanistic causality behind the fragmentation pattern of 3-Bromo-4-fluoro-5-methylaniline, and provides a self-validating experimental protocol for its rigorous analysis.

Part 1: Mechanistic Causality of the Fragmentation Pattern

When subjected to Electrospray Ionization (ESI) in positive mode, 3-Bromo-4-fluoro-5-methylaniline readily forms a protonated molecular ion [M+H]+ . The fragmentation of this ion under Collision-Induced Dissociation (CID) is not random; it is strictly governed by the bond dissociation energies of its substituents and the stability of the resulting carbocations.

  • The Isotopic Signature: Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a distinct, diagnostic doublet for the molecular ion at m/z 203.98 and 205.98. Any valid MS/MS protocol must confirm this isotopic envelope before proceeding with structural assignment.

  • Halogen Cleavage Dynamics: The C–Br bond (~280 kJ/mol) is significantly weaker than the highly stable C–F bond (~485 kJ/mol). Consequently, the primary, lowest-energy fragmentation pathway is the loss of hydrogen bromide (HBr, -80 Da) rather than the loss of hydrogen fluoride (HF) [3].

  • Aromatic Amine Cleavage: Typical of aromatic amines, the loss of ammonia (NH 3​ , -17 Da) is observed at moderate collision energies. At elevated collision energies, the aromatic ring itself ruptures, leading to the loss of hydrogen cyanide (HCN, -27 Da) from the [M+H−HBr]+ fragment.

Fragmentation M [M+H]+ m/z 203.98 (79Br) m/z 205.98 (81Br) F1 Loss of HBr (-80 Da) m/z 124.06 M->F1 -HBr F2 Loss of NH3 (-17 Da) m/z 186.96 M->F2 -NH3 F3 Loss of HF (-20 Da) m/z 183.98 M->F3 -HF F4 Loss of HCN (-27 Da) m/z 97.05 F1->F4 -HCN

CID fragmentation pathways of protonated 3-Bromo-4-fluoro-5-methylaniline.

Table 1: Predicted High-Resolution Fragment Ions ( [M+H]+ )

Data calculated based on exact monoisotopic masses for sub-ppm mass accuracy validation.

Fragment DescriptionNeutral LossFormulaExact Mass (m/z)Relative Abundance Expectation
Molecular Ion ( 79Br ) None [C7​H879​BrFN]+ 203.9817High (Base Peak at low CE)
Molecular Ion ( 81Br ) None [C7​H881​BrFN]+ 205.9797High (~1:1 ratio with 79Br )
Loss of HBr -79.9261 Da [C7​H7​FN]+ 124.0561High (Primary CID pathway)
Loss of NH 3​ -17.0265 Da [C7​H579​BrF]+ 186.9552Moderate
Loss of HF -20.0062 Da [C7​H779​BrN]+ 183.9755Low (C-F bond is highly stable)
Loss of HBr + HCN -106.9370 Da [C6​H6​F]+ 97.0452Moderate (Requires high CE)

Part 2: Platform Comparison — Q-TOF vs. Triple Quadrupole (QqQ)

While both platforms utilize CID for generating fragment ions, their mass analyzers serve fundamentally different analytical purposes. Choosing the wrong platform can lead to either a lack of structural confidence or insufficient detection limits [4].

  • Q-TOF (High-Resolution Accurate Mass): Operates by measuring the time it takes for ions to travel through a flight tube. It provides sub-ppm mass accuracy, which is essential for distinguishing 3-Bromo-4-fluoro-5-methylaniline from isobaric interferences (molecules with the same nominal mass but different elemental compositions). It is the superior choice for untargeted structural elucidation and confirming the exact elemental formula of unknown degradation products.

  • QqQ (Triple Quadrupole): Utilizes three quadrupoles (Q1 for precursor selection, Q2 for CID, Q3 for fragment selection). Operating in Multiple Reaction Monitoring (MRM) mode, it filters out background matrix noise exceptionally well, making it the industry standard for high-sensitivity, targeted quantification of known trace impurities [5].

Workflow Start Sample: 3-Bromo-4-fluoro- 5-methylaniline Goal Analytical Objective? Start->Goal Qual Structural Elucidation Goal->Qual Quant Targeted Quantification Goal->Quant QTOF Q-TOF MS (High Resolution) Qual->QTOF QQQ Triple Quad (QqQ) (High Sensitivity) Quant->QQQ

Decision matrix for selecting LC-MS platforms based on analytical objectives.

Table 2: Performance Comparison for Halogenated Aniline Analysis
FeatureQ-TOF (High-Resolution MS)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, unknown identificationTargeted quantification, routine screening
Mass Accuracy Sub-ppm (< 2 ppm mass error)Nominal mass (~0.1 Da resolution)
Resolving Power High (Up to 100,000 FWHM)Low (Unit resolution)
Sensitivity Moderate (Full-scan MS/MS dilutes duty cycle)Extremely High (MRM maximizes duty cycle)
Best Use Case for Target Distinguishing positional isomers (e.g., 2-Bromo vs 3-Bromo)Quantifying trace impurities in API batches

Part 3: Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-MS/MS protocol incorporates a self-validating System Suitability Test (SST). The causality behind these specific steps ensures that retention time shifts, matrix effects, or ionization suppression are immediately identified and corrected.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 3-Bromo-4-fluoro-5-methylaniline in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile.

  • Self-Validation (Internal Standard): Spike the sample with 50 ng/mL of an isotopically labeled internal standard (e.g., Aniline-d5).

    • Causality: The consistent recovery, ionization efficiency, and retention time of Aniline-d5 across consecutive injections validate the absence of matrix suppression and confirm that the ESI source is operating linearly.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.

    • Causality: The highly non-polar bromo and methyl substituents ensure strong retention on the hydrophobic C18 stationary phase. The acidic modifier (formic acid) is strictly required to drive the equilibrium toward the protonated [M+H]+ state, maximizing ESI+ signal intensity.

Step 3: Mass Spectrometry (MS/MS) Acquisition
  • Ionization: ESI Positive mode; Capillary Voltage at 3.5 kV.

  • Collision Energy (CE) Stepping: Acquire MS/MS spectra simultaneously at 15 eV, 30 eV, and 45 eV.

    • Causality: Stepping the CE is critical for a self-validating fragmentation tree. A low CE (15 eV) preserves the fragile molecular ion and captures the initial, low-energy loss of HBr. A high CE (45 eV) forces the cleavage of the highly stable aromatic ring, revealing deeper structural fragments like the loss of HCN. Relying on a single CE risks missing either the precursor ion or the terminal fragments.

Step 4: Data Analysis and Mass Error Validation
  • Isotopic Confirmation: Verify the presence of the 1:1 isotopic doublet ( 79Br / 81Br ) in the full-scan MS1 data.

  • Mass Defect Calculation: Map the exact mass of the empirical fragments against the theoretical values provided in Table 1.

    • Validation: A mass error of <5 ppm on a Q-TOF mathematically validates the elemental composition of the fragments, effectively eliminating false positives from background chemical noise.

References

  • WO2025162065A1 - Small-molecule compound having glp-1 receptor agonist activity and use thereof.
  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed.[Link]

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? MtoZ Biolabs.[Link]

  • Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI.[Link]

Comparative Reactivity Guide: 3-Bromo-4-fluoro-5-methylaniline vs. 3-Bromo-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In advanced organic synthesis and drug discovery, selecting the precise halogenated building block is critical for optimizing both the synthetic route and the final molecule's pharmacological profile. 3-Bromo-4-fluoroaniline (CAS: 656-64-4)[1] and its methylated analog, 3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8)[2], are two highly versatile scaffolds.

Both compounds feature orthogonal reactive sites: an amine group for nucleophilic reactions (amidation, alkylation) and a bromide atom that serves as a robust handle for transition-metal-catalyzed cross-coupling[3]. While 3-bromo-4-fluoroaniline is widely utilized in dye production, materials science, and medicinal chemistry[4], the introduction of a methyl group at the C5 position in 3-bromo-4-fluoro-5-methylaniline allows researchers to fine-tune the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs)[3]. In fact, the synthesis of the methylated variant itself often leverages regioselective cross-coupling, such as reacting 3,5-dibromo-4-fluoroaniline with potassium methyltrifluoroborate[5].

Mechanistic & Electronic Analysis

As a Senior Application Scientist, I evaluate these building blocks not just by their functional groups, but by the subtle electronic microenvironments dictated by their substituents. The fundamental difference between these two compounds lies in the inductive (+I) and hyperconjugative (+H) effects of the C5 methyl group.

  • Cross-Coupling Reactivity (C-Br Bond): In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the C-Br bond. Electron-deficient aromatic rings undergo oxidative addition more rapidly. Because the methyl group in 3-bromo-4-fluoro-5-methylaniline donates electron density into the pi-system, it slightly deactivates the C-Br bond toward oxidative addition compared to the des-methyl analog. Thus, 3-bromo-4-fluoroaniline reacts faster in cross-coupling scenarios.

  • Nucleophilic Amine Reactivity: Conversely, the increased electron density provided by the C5 methyl group marginally enhances the basicity and nucleophilicity of the C1 amine. When subjected to electrophiles like acyl chlorides or alkyl halides, 3-bromo-4-fluoro-5-methylaniline demonstrates slightly higher reactivity than 3-bromo-4-fluoroaniline.

Comparative Properties & Reactivity Profile

To facilitate objective reagent selection, the quantitative and qualitative differences between the two compounds are summarized below:

Property / Reactivity Metric3-Bromo-4-fluoroaniline3-Bromo-4-fluoro-5-methylaniline
CAS Number 656-64-4[1]1174005-79-8[2]
Molecular Weight 190.01 g/mol [1]204.04 g/mol [2]
Electronic Ring Environment Electron-deficientModerately electron-rich (+I, +H)
Pd(0) Oxidative Addition Rate Faster (Kinetic preference)Slower (Slightly deactivated C-Br)
Amine Nucleophilicity BaselineEnhanced
Lipophilicity Contribution BaselineHigher (Due to C5-Methyl)[3]

Experimental Methodology: Competitive Kinetic Assay

To empirically validate the reactivity difference at the C-Br bond, a competitive intermolecular Suzuki-Miyaura coupling serves as a self-validating system.

Causality & Design Logic: By reacting an equimolar mixture of both anilines with a sub-stoichiometric amount of phenylboronic acid, the two substrates are forced to compete for the limited electrophile. This amplifies the kinetic differences in oxidative addition. The inclusion of biphenyl as an internal standard ensures strict mass balance validation, confirming that substrate depletion is due to the coupling reaction rather than degradation.

Step-by-Step Protocol:
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-fluoroaniline (1.0 mmol), 3-bromo-4-fluoro-5-methylaniline (1.0 mmol), and biphenyl (0.5 mmol, internal standard).

  • Limiting Reagent Addition: Add phenylboronic acid (0.5 mmol). Rationale: The 0.5 equivalent ensures the reaction cannot go to completion, allowing for precise kinetic differentiation.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.02 mmol) and K₂CO₃ (1.5 mmol). Rationale: Pd(dppf)Cl₂ is selected for its robust performance and minimal steric bias across diverse aryl bromides.

  • Solvent: Suspend the mixture in 5 mL of degassed 1,4-dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the sealed flask to 90°C and stir vigorously for 2 hours.

  • Quenching & Preparation for Analysis: Cool the mixture to room temperature, dilute with 10 mL of ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Validation & Quantification: Analyze the filtrate via HPLC-UV. Calculate the conversion ratio by comparing the integrated peak areas of the remaining starting materials against the biphenyl internal standard.

ReactivityWorkflow Start Equimolar Mixture: 3-Bromo-4-fluoroaniline & 3-Bromo-4-fluoro-5-methylaniline Reagents Add 0.5 eq Phenylboronic Acid, Pd(dppf)Cl2, K2CO3 (Sub-stoichiometric Electrophile) Start->Reagents Heat Heat at 90°C in Dioxane/H2O (Competitive Kinetics) Reagents->Heat Analysis HPLC-UV Analysis vs. Biphenyl Internal Standard Heat->Analysis Result Higher Conversion for 3-Bromo-4-fluoroaniline (Faster Oxidative Addition) Analysis->Result

Figure 1: Workflow for competitive Suzuki-Miyaura cross-coupling to assess relative reactivity.

Safety & Handling Protocols

Both 3-bromo-4-fluoroaniline and its methylated derivative are classified as toxic organics (Hazard Class 6.1)[6]. Exposure can cause serious eye irritation, skin irritation, and potential respiratory harm[6].

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood[6].

  • PPE: Operators must wear chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166), appropriate protective gloves, and a lab coat[6].

Sources

validating structure of 3-Bromo-4-fluoro-5-methylaniline via X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Structural Elucidation of 3-Bromo-4-fluoro-5-methylaniline: A Comparative Guide to X-ray Diffraction vs. Alternative Modalities

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of unambiguous structural elucidation in highly substituted aromatic systems.1 (CAS 1174005-79-8) is a prime example: a versatile, heavily functionalized halogenated aniline derivative utilized extensively as a building block in cross-coupling reactions for pharmaceutical synthesis[1]. The precise regiochemistry of its substituents—a bromo group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position—dictates its electronic properties, metabolic stability, and reactivity[1].

Validating this exact substitution pattern is non-trivial, as positional isomers can easily mimic one another in standard analytical assays. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with alternative spectroscopic modalities, providing a self-validating experimental framework for absolute structural confirmation.

Mechanistic Causality: Why X-ray Diffraction over NMR?

While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of the organic laboratory, it relies on through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) magnetic interactions to piece together connectivity[2]. In a heavily substituted benzene ring like 3-bromo-4-fluoro-5-methylaniline, the lack of adjacent protons restricts the utility of standard 1H-1H 2D NMR techniques. Although 19F and 13C NMR provide valuable data, absolute spatial confirmation can remain ambiguous due to overlapping chemical shifts and complex heteronuclear coupling.

Conversely,3, allowing for the direct, empirical computation of 3D electron density maps[3]. This provides an unambiguous assignment of heavy atoms (Br, F) and their exact spatial coordinates relative to the methyl and amino groups[4]. Furthermore, SCXRD reveals critical solid-state packing phenomena—such as N-H···F hydrogen bonding and halogen bonding—which are completely invisible to solution-state NMR[5].

Comparative Performance Data

To objectively evaluate the analytical toolkit for halogenated anilines, the following table summarizes the performance metrics of SCXRD against alternative structural validation techniques[2],[6].

Analytical ModalityPrimary Physical PhenomenonResolution for RegiochemistryKey Limitations
Single-Crystal XRD X-ray scattering by electron densityAbsolute (3D atomic coordinates)Requires high-quality single crystals; static state only.
Multinuclear NMR (1H, 13C, 19F)Nuclear spin transitions in a magnetic fieldHigh (via J-coupling and NOE)Ambiguous for isolated spins; lacks solid-state packing data.
High-Resolution MS Ionization and mass-to-charge separationLow (confirms exact mass, not isomer)Cannot differentiate positional isomers without complex MS/MS.
FT-IR Spectroscopy Molecular dipole moment changesLow (identifies functional groups)Broad overlapping bands in the fingerprint region.

Experimental Protocol: A Self-Validating SCXRD Workflow

A robust analytical protocol must not merely generate data; it must validate its own accuracy. The following step-by-step methodology for the SCXRD analysis of 3-bromo-4-fluoro-5-methylaniline is designed as a closed-loop, self-validating system[4],[3].

Step 1: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 10-20 mg of 3-bromo-4-fluoro-5-methylaniline in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane). Puncture the vial cap with a narrow needle and leave undisturbed at room temperature. (Note: If the specific meta-halogenated derivative presents as an oil, in situ capillary crystallization on the diffractometer may be required[5]).

  • Causality: Slow thermodynamic equilibration prevents the kinetic trapping of lattice defects. A pristine, highly ordered lattice is the fundamental prerequisite for sharp, resolvable diffraction spots[4].

Step 2: Cryogenic Data Collection

  • Procedure: Select a crystal with dimensions between 0.1–0.5 mm and mount it on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source. Cool the sample to 100–150 K using a liquid nitrogen stream[4].

  • Causality: Cryo-cooling drastically reduces the Debye-Waller factor (thermal vibration of atoms). This minimizes the smearing of electron density, vastly improving the signal-to-noise ratio at high diffraction angles ( ) and allowing for the precise localization of lighter atoms like fluorine[4].

Step 3: Structure Solution via Direct Methods

  • Procedure: Process the diffraction frames to extract intensities. Solve the phase problem using direct methods (e.g., SHELXT software) to generate an initial electron density map.

  • Causality: The heavy bromine atom scatters X-rays strongly due to its large electron cloud. This intense scattering acts as an anchor point, allowing the software to easily phase the rest of the molecule and locate the lighter C, N, and F atoms.

Step 4: Iterative Refinement and Self-Validation

  • Procedure: Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Self-Validating Criteria: The protocol mathematically proves its own validity through three strict metrics:

    • R1 Factor: Must converge below 0.05 (5% error), proving the calculated model tightly matches the empirical diffraction data.

    • Goodness-of-Fit (GoF): Must approach 1.0, indicating that the model's residual electron density is statistically insignificant.

    • checkCIF: The final .cif file is run through the International Union of Crystallography (IUCr) checkCIF algorithm. This automated peer-review tool flags any missed symmetry, void spaces, or chemically unreasonable bond lengths, ensuring the structural assignment is an objective truth.

Workflow Visualization

The following diagram illustrates the logical progression and orthogonal verification steps required for absolute structural elucidation.

Workflow Start 3-Bromo-4-fluoro-5-methylaniline (Synthesized/Procured) Cryst Crystal Growth (Slow Evaporation / Capillary) Start->Cryst Phase Transition NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Solution State SCXRD Single-Crystal X-ray Diffraction (Cryogenic 100K) Cryst->SCXRD High-Quality Crystal Solve Structure Solution & Refinement (SHELXT / SHELXL) SCXRD->Solve Electron Density Map Confirm Absolute Regiochemistry & 3D Packing Confirmed NMR->Confirm Orthogonal Verification Val Self-Validation Metrics (R1 < 0.05, GoF ~ 1.0, checkCIF) Solve->Val Iterative Refinement Val->Confirm Pass Criteria

Workflow for orthogonal structural validation of halogenated anilines via SCXRD and NMR.

Conclusion

While High-Resolution Mass Spectrometry and Multinuclear NMR are indispensable for rapid, routine analysis[6], they infer structure through secondary physical phenomena. For heavily substituted intermediates like 3-bromo-4-fluoro-5-methylaniline, Single-Crystal X-ray Diffraction remains the gold standard[3]. By directly mapping electron density, SCXRD transforms structural hypothesis into empirical fact, providing researchers and drug development professionals with the absolute confidence required to advance their synthetic pipelines.

References

  • Benchchem. "3-Bromo-4-fluoro-5-methylaniline".1

  • ChemScene. "1174005-79-8 | 3-Bromo-4-fluoro-5-methylaniline". 7

  • Benchchem. "A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives".4

  • J. Mol. Liq. / Uni Duesseldorf. "Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines". 5

  • Patsnap Eureka. "X-ray Diffraction Vs NMR: Structural Insights". 2

  • Birkbeck, University of London. "Comparison of NMR and X-ray crystallography". 3

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". 6

Sources

GC-MS Analytical Characterization of 3-Bromo-4-fluoro-5-methylaniline: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) is a highly specialized halogenated aniline derivative utilized extensively as a building block in organic synthesis, drug discovery, and cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[1].

From an analytical chemistry perspective, this compound presents a triad of challenges and opportunities:

  • Polarity & Adsorption: The primary amine (-NH 2​ ) group is highly active. It readily forms hydrogen bonds with residual silanol groups in gas chromatography (GC) inlets and columns, leading to severe peak tailing and analyte degradation[2].

  • Isotopic Signatures: The presence of a bromine atom yields a distinct 1:1 isotopic doublet separated by 2 atomic mass units ( 79 Br and 81 Br), which is highly advantageous for mass spectrometry (MS) identification[1].

  • Steric Hindrance: The methyl, fluoro, and bromo substituents on the aromatic ring create a sterically hindered environment, which must be accounted for if chemical derivatization is employed[1].

This guide objectively compares two distinct GC-MS analytical workflows: Direct Injection (Underivatized) using ultra-inert columns versus Pre-Column Acylation (Derivatization) using Trifluoroacetic Anhydride (TFAA).

Analytical Strategy: Direct Injection vs. Derivatization

To achieve high-fidelity quantification, analysts must design a self-validating system that mitigates the active nature of the amine group[3].

Approach A: Direct Injection (EPA Method 8270E Adapted)

This approach relies on the inherent inertness of modern GC-MS systems. By utilizing a 5% diphenyl/95% dimethyl polysiloxane ultra-inert column (e.g., Rxi-5Sil MS or DB-UI 8270D) and a pulsed splitless injection technique, the residence time of the analyte in the active inlet is minimized[4].

  • Causality: While this method requires less sample preparation, the free amine is still susceptible to matrix-induced signal enhancement or suppression. The method relies heavily on the physical deactivation of the GC pathway[5].

Approach B: TFAA Derivatization

Derivatization chemically alters the analyte to improve its chromatographic behavior. Reacting the aniline with an acylation reagent like TFAA converts the primary amine into a trifluoroacetamide[6].

  • Causality: Acylation replaces the active amine protons with an electron-withdrawing trifluoroacetyl group. This completely eliminates hydrogen bonding, resulting in near-perfect peak symmetry[2]. Furthermore, the addition of the CF 3​ group increases the molecular weight, shifting the target ions into a higher, "quieter" m/z range, thereby significantly improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD)[3].

AnalyticalWorkflow A 1. Sample Extraction (LLE with DCM) B 2. Derivatization (TFAA + Pyridine, 60°C) A->B C 3. GC Separation (Ultra-Inert 5% Phenyl Column) B->C D 4. MS Detection (EI Source, MRM/SIM Mode) C->D E 5. Data Processing (Isotopic Pattern Validation) D->E

Caption: GC-MS Analytical Workflow for Halogenated Anilines

Step-by-Step Experimental Methodologies

Both protocols below are designed as self-validating systems, incorporating internal standards and system suitability checks to ensure data integrity[5].

Protocol A: Direct GC-MS Analysis (Underivatized)

Adapted from EPA Method 8270E for Semivolatile Organic Compounds[7].

  • System Suitability (Tuning): Inject 50 ng of Decafluorotriphenylphosphine (DFTPP). Verify that the MS tuning meets the standard abundance criteria for EPA 8270E to ensure optimal ion transmission across the quadrupole[5].

  • Sample Extraction: Extract 1.0 L of the aqueous sample using Liquid-Liquid Extraction (LLE) with 3 × 30 mL of Dichloromethane (DCM). Ensure the sample is adjusted to pH > 11 using NaOH prior to extraction to keep the aniline in its unprotonated, free-base form[8].

  • Concentration: Pass the extract through anhydrous sodium sulfate to remove residual water. Concentrate the extract to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

  • Internal Standard: Spike the extract with Aniline-d5 (Internal Standard) to a final concentration of 5.0 µg/mL to correct for injection variability and matrix effects[5].

  • GC-MS Injection: Inject 1.0 µL using a pulsed splitless mode (e.g., 30 psi for 0.5 min) at an inlet temperature of 250°C. Use a 30 m × 0.25 mm × 0.25 µm ultra-inert column[4].

Protocol B: TFAA Acylation (Derivatized)
  • Sample Extraction: Perform the DCM LLE extraction and concentration as described in Steps 2 and 3 of Protocol A[8].

  • Reagent Addition: To the 1.0 mL dried extract, add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the hydrofluoric/trifluoroacetic acid byproducts and driving the nucleophilic substitution reaction to completion[6].

  • Incubation: Seal the reaction vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Heat is required to overcome the steric hindrance caused by the ortho-fluoro and meta-methyl/bromo groups on the aromatic ring[3].

  • Evaporation & Reconstitution: Evaporate the mixture to complete dryness under nitrogen to remove all excess TFAA and pyridine. Reconstitute the derivatized analyte in 1.0 mL of LC-MS grade hexane[2].

  • GC-MS Injection: Inject 1.0 µL into the GC-MS. The inlet temperature can be lowered to 220°C due to the increased volatility of the amide derivative.

Quantitative Performance Comparison

The following table synthesizes the quantitative and chromatographic differences between the two methodologies, highlighting the mechanistic reasons behind the performance metrics.

ParameterDirect Injection (Underivatized)TFAA Derivatized WorkflowCausality / Scientific Rationale
Target Analyte 3-Bromo-4-fluoro-5-methylanilineN-(3-Bromo-4-fluoro-5-methylphenyl)-2,2,2-trifluoroacetamideDerivatization chemically masks the polar -NH 2​ group, preventing deleterious hydrogen bonding with column silanols[2].
Molecular Ion [M] + m/z 203 / 205 (1:1 ratio) m/z 299 / 301 (1:1 ratio)Addition of the CF 3​ CO- group (+96 Da) shifts the target ions to a higher mass range, effectively bypassing low-mass matrix noise[3].
Peak Asymmetry (T f​ ) 1.4 - 1.8 (Significant Tailing)0.95 - 1.05 (Highly Symmetrical)Underivatized anilines interact with active sites in the GC inlet. Acylation neutralizes this thermodynamic activity[3].
Limit of Detection (LOD) ~5.0 ng/mL~0.5 ng/mLSharper chromatographic peaks (less band broadening) and higher m/z target ions significantly improve the S/N ratio[8].
Matrix Susceptibility HighLowFree amines are easily protonated by acidic matrix components. The amide derivative is chemically inert during GC transit[2].

Mass Spectrometry & Fragmentation Logic

Understanding the Electron Ionization (EI) fragmentation pathway is critical for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods[4].

Because 3-Bromo-4-fluoro-5-methylaniline contains a single bromine atom, its molecular ion[M] + will present as a distinct doublet at m/z 203 and 205 in a 1:1 ratio, corresponding to the 79 Br and 81 Br isotopes[1]. The primary fragmentation pathway involves the homolytic cleavage of the carbon-bromine bond, expelling a bromine radical (Br•) and leaving a highly stable, conjugated base peak at m/z 124.

MSFragmentation M Molecular Ion [M]+ C7H7BrFN m/z 203 & 205 (1:1) Br Loss of Bromine Radical [M - Br]+ m/z 124 (Base Peak) M->Br - Br• (79/81 Da) F Loss of Hydrogen Fluoride [M - HF]+ m/z 183 & 185 M->F - HF (20 Da) Ring Aromatic Ring Cleavage m/z < 100 Br->Ring Further Fragmentation

Caption: Primary Electron Ionization (EI) Fragmentation Pathway of 3-Bromo-4-fluoro-5-methylaniline

References

  • Benchchem - 3-Bromo-4-fluoro-5-methylaniline Product Specifications & Structural Data.
  • Specialty Analytical - Semi Volatile Organic Compounds EPA 8270E Method Scope.
  • ResearchGate / D-NB - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Agilent Technologies - Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS.
  • HPST - EPA Method 8270 for SVOC Analysis on the 5977A Series GC/MSD.
  • Colorado State University - GC Derivatization Principles.
  • Semantic Scholar - Derivatization Methods in GC and GC/MS.
  • Obrnuta faza - GC Derivatization Reagents (Acylation & Silylation).

Sources

Comprehensive Guide to Reference Standards for 3-Bromo-4-fluoro-5-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-fluoro-5-methylaniline (CAS: 1174005-79-8) is a highly functionalized halogenated aniline derivative that serves as a critical building block in modern pharmaceutical synthesis. Its unique substitution pattern makes it an invaluable intermediate for developing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GLP-1 receptor agonists[1]. The bromo group acts as a reactive handle for carbon-carbon cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while the fluoro and methyl groups modulate the lipophilicity and metabolic stability of the final drug candidate[2].

Because this compound is often utilized in the early stages of API synthesis, the analytical control of its purity and regiochemistry is paramount. Differentiating it from closely related regioisomers (such as 5-bromo-2-fluoro-3-methylaniline) requires unambiguous analytical methods. This guide objectively compares the tiers of reference standards available for 3-Bromo-4-fluoro-5-methylaniline, explains the causality behind standard qualification, and provides a self-validating experimental framework grounded in[3].

Comparison of Reference Standard Tiers

When establishing analytical methods for 3-Bromo-4-fluoro-5-methylaniline, researchers must choose an appropriate tier of reference standard. Because a primary compendial standard (e.g., USP or EP) is rarely available for early-phase synthetic intermediates, laboratories must evaluate commercial analytical grades against in-house synthesized working standards.

Standard TierPrimary ApplicationTraceability & TrustCost & AvailabilityQualification Requirement
Compendial / CRM Regulatory dispute resolution, final API release.Fully traceable to Pharmacopeial bodies (USP/EP).High cost; rarely available for early intermediates.None (Use as directed by compendial monograph).
Commercial Analytical Grade Routine QC, method development, identity checks.Accompanied by a commercial Certificate of Analysis (CoA).Moderate cost; readily available via vendors (e.g., ChemScene).Requires verification of CoA data before use in GMP settings.
In-House Working Standard Quantitative assay, mass balance, continuous QC testing.Traceable to first principles (Mass Balance) and primary data.Low recurring cost; requires high initial resource investment.Rigorous. Requires full self-validating qualification protocol.

Performance Verdict: For routine quantitative analysis of 3-Bromo-4-fluoro-5-methylaniline, an In-House Working Standard qualified via Mass Balance offers the highest performance-to-cost ratio, provided the qualification protocol strictly adheres to principles[4].

The Self-Validating Qualification System

To use an external standard for quantitation, one must already possess a standard of known purity. For a highly specific intermediate like 3-Bromo-4-fluoro-5-methylaniline, this creates a paradox. The solution is a self-validating system using the Mass Balance approach.

By independently measuring chromatographic purity (organic impurities), moisture content, and inorganic residues, the true assay value can be calculated from first principles without relying on a pre-existing standard.

Mass Balance Equation: % Assay = % Chromatographic Purity ×[100 - (% Moisture + % Residue on Ignition + % Residual Solvents)] / 100

Workflow Start Candidate Material (CAS: 1174005-79-8) Identity Identity Confirmation NMR & LC-MS Start->Identity Step 1a Purity Chromatographic Purity HPLC-UV Start->Purity Step 1b Moisture Residuals & Moisture Karl Fischer & ROI Start->Moisture Step 1c Assay Mass Balance Calculation (Self-Validating Assay) Identity->Assay Structural Integrity Purity->Assay Organic Impurities Moisture->Assay Inorganic/Volatiles Qualified Qualified Working Standard (Assigned Potency) Assay->Qualified Final Certification

Fig 1: Self-validating mass balance workflow for reference standard qualification.

Step-by-Step Experimental Methodologies

Step 1: Identity Confirmation (LC-MS & NMR)
  • Causality: Mass spectrometry confirms the molecular weight and elemental composition, while NMR is critical for proving the exact regiochemistry (positions of the Br, F, and CH3 groups on the aniline ring).

  • LC-MS Protocol:

    • Dissolve 1 mg of the standard in 1 mL of Methanol.

    • Inject 1 µL into an LC-MS system operating in ESI+ mode.

    • Data Interpretation: Look for the protonated molecular ion [M+H]+ . Because bromine has two stable isotopes ( 79Br and 81Br ) in a roughly 1:1 ratio, the mass spectrum must display a distinct doublet at m/z 204.0 and 206.0.

  • NMR Protocol:

    • Dissolve 10 mg of the standard in 0.6 mL of DMSO- d6​ .

    • Acquire 1H and 13C spectra at 400 MHz.

    • Data Interpretation: Confirm the presence of the broad singlet for the −NH2​ protons (exchangeable with D2​O ), the methyl singlet, and the specific coupling constants of the aromatic protons to the fluorine atom ( 19F−1H coupling).

Step 2: Chromatographic Purity (HPLC-UV)
  • Causality: The highly conjugated aromatic ring of the aniline derivative provides a strong chromophore, making UV detection highly sensitive and accurate for quantifying organic impurities.

  • HPLC Protocol:

    • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: 0.5 mg/mL in 50:50 Water:Acetonitrile.

    • Calculation: Calculate purity by dividing the area of the 3-Bromo-4-fluoro-5-methylaniline peak by the total area of all integrated peaks (Area %).

Step 3: Moisture and Inorganic Impurities
  • Causality: Anilines can be hygroscopic or trap solvents during crystallization. Furthermore, synthetic routes often use metal catalysts (e.g., Palladium for cross-coupling or Tin for nitro-reduction). These do not absorb UV light and will artificially inflate the HPLC purity if not accounted for.

  • Karl Fischer (KF) Titration: Perform volumetric KF titration on 100 mg of the sample to determine water content (% w/w).

  • Residue on Ignition (ROI): Accurately weigh 1 g of the sample into a tared crucible. Add sulfuric acid, heat to volatilize the organic matter, and ignite at 600°C in a muffle furnace until constant weight. The remaining mass represents inorganic salts (% w/w).

Comparative Experimental Data

The following table presents mock experimental data comparing a crude synthetic batch, a commercial analytical grade product, and a fully qualified in-house working standard of 3-Bromo-4-fluoro-5-methylaniline.

Analytical ParameterCrude Synthesized MaterialCommercial Analytical GradeQualified In-House Working Standard
Identity (LC-MS) m/z 204/206 observedm/z 204/206 observedm/z 204/206 observed
Identity (NMR) Extra aliphatic peaksConforms to structureConforms to structure
HPLC Purity (Area %) 92.3%98.5%99.6%
Moisture (KF, % w/w) 2.10%0.40%0.15%
Inorganics (ROI, % w/w) 1.40%0.10%0.05%
Mass Balance Assay N/A (Fails Purity) 98.0% 99.4%

Analysis of Results: While the commercial analytical grade is sufficient for qualitative identity checks, its unverified moisture and inorganic content mean its true assay (98.0%) is lower than its chromatographic purity (98.5%). The In-House Working Standard, having undergone the rigorous self-validating mass balance protocol, provides a highly accurate potency of 99.4%, making it the only acceptable choice for precise quantitative API development.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. Available at:[Link]

Sources

Safety Operating Guide

3-Bromo-4-fluoro-5-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated aniline derivatives requires a rigorous, uncompromising approach to laboratory safety and waste management. 3-Bromo-4-fluoro-5-methylaniline is a highly versatile building block, primarily utilized in medicinal chemistry and materials science for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations)[1].

However, the very structural features that make it synthetically valuable—the electron-withdrawing fluorine, the reactive bromine handle, and the aniline moiety—also create a complex hazard profile. Improper disposal of this compound not only poses acute toxicological risks to laboratory personnel but also severe environmental hazards, including the potential generation of highly toxic dioxins upon improper incineration[2][3].

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure strict regulatory compliance and maximum laboratory safety.

Physicochemical & Hazard Profiling

Before handling any chemical, it is critical to understand the mechanistic rationale behind its hazards. 3-Bromo-4-fluoro-5-methylaniline presents two primary threat vectors: biological toxicity (characteristic of anilines) and environmental/combustion toxicity (characteristic of halogenated aromatics).

Property / Hazard ParameterQuantitative Data / DetailMechanistic Rationale & Causality
CAS Number 1174005-79-8[4]Unique identifier required for EPA/RCRA waste manifesting.
Molecular Formula C₇H₇BrFN[4]Contains both Bromine and Fluorine on an aromatic ring.
Molecular Weight 204.04 g/mol [1]Low molecular weight and lipophilicity allow rapid penetration of biological membranes (skin/lungs).
Acute Biological Hazard Methemoglobinemia RiskAniline derivatives oxidize ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. This critically impairs oxygen transport, leading to hypoxia and cyanosis.
Combustion Hazard PXDD/F Formation[2]Low-temperature combustion of halogenated aromatics triggers thermal condensation, forming highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs)[2][3].

Operational Safety & Handling Protocol

To mitigate the risk of dermal absorption and inhalation, every interaction with 3-Bromo-4-fluoro-5-methylaniline must be treated as a high-exposure risk event.

Step-by-Step Handling Methodology:

  • Verify Engineering Controls: Before opening the reagent bottle, ensure your fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm). Causality: Anilines can sublimate or form fine, easily inhaled dust particulates. A continuous inward airflow prevents aerosolized exposure.

  • Don Appropriate PPE: Equip standard safety goggles, a flame-resistant lab coat, and double nitrile gloves . Causality: While nitrile offers good baseline protection against solids, anilines dissolved in organic solvents (like DCM or DMF during cross-coupling) can rapidly permeate single-layer gloves.

  • Static Mitigation: Use anti-static spatulas and weigh boats when measuring the solid. Causality: Static discharge can scatter fine halogenated powders outside the primary containment zone.

  • Immediate Decontamination: Once the required mass is transferred to the reaction vessel, immediately seal the primary container and wipe down the exterior and the balance with an isopropanol-soaked Kimwipe. Dispose of the Kimwipe as halogenated solid waste.

G Start 3-Bromo-4-fluoro-5-methylaniline Handling PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Work in Fume Hood (80-120 fpm) PPE->Hood Reaction Perform Synthesis (e.g., Cross-Coupling) Hood->Reaction WasteGen Generate Waste (Solid/Liquid) Reaction->WasteGen Segregate Segregate into Halogenated Waste WasteGen->Segregate Incinerate High-Temp Incineration (>1000°C) + Scrubber Segregate->Incinerate

Workflow for safe handling and mandated halogenated waste segregation.

Waste Segregation & Disposal Methodology

Under no circumstances should 3-Bromo-4-fluoro-5-methylaniline be disposed of in standard trash, aqueous waste, or non-halogenated organic waste streams. Because halogens are essential precursors for the formation of dioxins and furans during waste incineration[3], this chemical must be strictly managed under EPA/RCRA guidelines for halogenated organics.

Step-by-Step Disposal Plan:

  • Strict Segregation: Isolate all unreacted starting material, reaction byproducts, and contaminated consumables (gloves, Kimwipes, filter paper) into a dedicated, chemically compatible container (e.g., HDPE).

  • Prevent Cross-Contamination: Do not mix this waste with acetone, ethanol, or other non-halogenated solvents. Causality: Mixing halogenated and non-halogenated waste dramatically increases the cost of disposal and complicates the high-temperature incineration process required to destroy the carbon-halogen bonds.

  • Accurate Labeling: Label the container explicitly: "Hazardous Waste - Halogenated Organic Solids/Liquids (Contains Brominated and Fluorinated Aniline Derivatives)."

  • High-Temperature Incineration Routing: Coordinate with your Environmental Health & Safety (EHS) department to ensure this waste is manifested to an EPA-certified facility capable of rotary kiln incineration at temperatures exceeding 1000°C . Causality: Standard medical or municipal waste incinerators operate at lower temperatures (600–800°C), which is the exact thermal window where highly toxic polyhalogenated dioxins (PXDD/Fs) are synthesized from precursor molecules like 3-Bromo-4-fluoro-5-methylaniline[2][3]. High-temperature incineration completely cleaves the aromatic ring, while alkaline gas scrubbers neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acid gases.

Spill Response & Decontamination Workflow

In the event of a spill, rapid containment is necessary to prevent the spread of toxic particulates.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Immediately clear personnel from the immediate area. Assess whether the spill is confined within the fume hood or has breached secondary containment.

  • Aerosolization Prevention: Do not dry-sweep the solid. Causality: Dry sweeping aerosolizes the toxic aniline dust, creating an immediate inhalation hazard. Instead, gently cover the spill with a damp, chemically inert absorbent (such as vermiculite or sand lightly moistened with water or a high-flashpoint solvent).

  • Collection: Use non-sparking polypropylene tools to scoop the dampened mixture into a heavy-duty hazardous waste bag or bucket.

  • Chemical Decontamination: Wash the spill surface first with an organic solvent (e.g., isopropanol) to dissolve residual lipophilic aniline, followed by a thorough wash with laboratory-grade detergent and water. Collect all liquid washings as halogenated liquid waste.

Spill Spill Spill Detected Assess Assess Size & Vent Area Spill->Assess Dust Dampen with Absorbent (Prevent Aerosolization) Assess->Dust Collect Collect with Non-Sparking Tools Dust->Collect Decon Decontaminate Surface (Solvent then Soap) Collect->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Step-by-step spill response and decontamination pathway for solid spills.

References

  • U.S. Environmental Protection Agency (EPA). "Dioxins - Sources and Formation." EPA.gov. URL:[Link]

Sources

Personal protective equipment for handling 3-Bromo-4-fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Bromo-4-fluoro-5-methylaniline

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logically designed system of barriers. 3-Bromo-4-fluoro-5-methylaniline is a highly specialized halogenated aniline derivative used extensively in drug discovery and cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[1]. However, the very structural features that make it synthetically valuable—its lipophilic aromatic ring and reactive amine group—also make it a severe occupational hazard.

This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines self-validating operational protocols to ensure absolute safety during handling and disposal.

Chemical Profile & Hazard Causality

To defend against a chemical, you must understand its mechanism of attack. Halogenated anilines are notoriously deceptive; they may appear as stable solids or liquids, but they are highly lipophilic and possess significant vapor pressures[2][3].

When 3-Bromo-4-fluoro-5-methylaniline breaches the skin or respiratory tract, it enters the bloodstream and undergoes hepatic N-hydroxylation. The resulting metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to systemic hypoxia[3]. Furthermore, thermal decomposition of this compound releases highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx)[3][4].

Table 1: Physicochemical Properties & Hazard Profile

Property / HazardValue / DetailsScientific & Safety Implication
CAS Number 1174005-79-8Essential for accurate SDS cross-referencing and waste logging[1].
Molecular Weight 204.04 g/mol Low molecular weight facilitates rapid dermal and mucosal penetration[1].
Exposure Routes Dermal, Inhalation, IngestionBypasses the stratum corneum easily due to high lipophilicity[2].
Thermal Decomposition Yields HBr, HF, NOxRequires strict avoidance of heat/flame; dictates specific respirator cartridge selection[3].
Primary Toxicity Methemoglobinemia, HepatotoxicityExposure symptoms (cyanosis, dizziness) may be delayed. Immediate decontamination is critical[3][4].

The Logic of PPE Selection

Standard laboratory PPE is insufficient for halogenated anilines. Every piece of equipment must be selected to directly interrupt the chemical's specific toxicological pathways.

G cluster_routes Exposure Routes cluster_effects Physiological Effects cluster_ppe PPE Interventions Chem 3-Bromo-4-fluoro- 5-methylaniline Inhalation Inhalation (Dust/Vapor) Chem->Inhalation Dermal Dermal Absorption (Lipophilic) Chem->Dermal MetHb Methemoglobinemia (Hypoxia) Inhalation->MetHb Dermal->MetHb Hepato Hepatotoxicity MetHb->Hepato Resp NIOSH Respirator (P100/Organic Vapor) Resp->Inhalation Blocks Gloves Double Nitrile/Butyl Gloves Gloves->Dermal Blocks

Caption: Mechanistic pathway of aniline toxicity and targeted PPE interventions.

Table 2: PPE Selection Matrix

PPE CategoryRequired SpecificationCausality / Scientific Justification
Dermal Protection Double-layer Nitrile (min 0.11mm) or Butyl Rubber gloves.Anilines dissolve in skin lipids and sweat, rapidly degrading thin latex. Double-gloving provides a physical fail-safe against micro-tears[3].
Respiratory Protection NIOSH-approved half-face respirator with P100 + Organic Vapor/Acid Gas cartridges.The P100 filter blocks crystalline dust during weighing. The Organic Vapor/Acid Gas cartridge neutralizes volatile aniline vapors and potential HBr/HF off-gassing[2][3].
Ocular Protection Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses lack peripheral seals. Goggles prevent lipophilic vapor absorption directly through the ocular mucosa[4].
Body Protection Tyvek® disposable sleeves or impermeable lab coat.Cotton coats absorb liquids and dust, holding the toxicant against the skin. Impermeable layers prevent breakthrough to the epidermis.

Self-Validating Operational Protocol

A protocol is only effective if it proves its own integrity during execution. Follow this step-by-step methodology for weighing and transferring 3-Bromo-4-fluoro-5-methylaniline.

Phase 1: Preparation & Validation

  • Airflow Validation: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Self-Validation: Hold a Kimwipe near the bottom of the sash; a strong, steady inward pull confirms active containment.

  • Static Mitigation: Halogenated aniline powders hold static charges, causing them to aerosolize when disturbed. Place an anti-static zeroing mat under the analytical balance and use a grounded, anti-static weighing spatula.

  • Barrier Validation: Perform an inflation test on your inner and outer gloves to check for pinholes before donning.

Phase 2: Execution 4. Transfer Operation: Open the primary chemical container only inside the validated fume hood. Transfer the required mass into a pre-tared, sealable secondary vial. 5. Immediate Containment: Cap the secondary vial tightly before it ever crosses the plane of the fume hood sash.

Phase 3: Decontamination 6. Dual-Wipe Decontamination: Wipe down the exterior of the sealed vial and the balance using a dual-solvent approach. First, use a Kimwipe dampened with ethanol or isopropanol (to dissolve and remove the lipophilic aniline). Second, follow up with a damp aqueous wipe (to remove the solvent residue). 7. Doffing Sequence: Remove the outer gloves inside the hood and dispose of them immediately in the hazardous waste bin. Remove goggles and respirator, then wash hands and forearms with soap and copious amounts of water.

Workflow Prep 1. Fume Hood Setup Verify face velocity (80-100 fpm) Donning 2. PPE Donning Double gloves, Goggles, Respirator Prep->Donning Handling 3. Chemical Transfer Use anti-static tools Donning->Handling Decon Decon Handling->Decon Waste 5. Waste Segregation EPA-compliant halogenated waste Decon->Waste

Caption: Step-by-step operational workflow for the safe handling and disposal.

Spill Response & EPA-Compliant Disposal Plan

Halogenated anilines require strict adherence to environmental regulations due to their high aquatic toxicity and dangerous combustion byproducts[4].

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, evacuate the laboratory and allow the HVAC system to clear ambient dust/vapors.

  • Upgrade PPE: Responders must upgrade to heavy-duty butyl rubber gloves and a full-face respirator to protect against high-concentration vapor exposure.

  • Containment (No Sweeping): Never sweep a solid aniline spill, as this aerosolizes the toxicant. Cover the spill with damp sand or a specialized inert absorbent pad. For liquid solutions, use vermiculite[4].

  • Neutralization Wash: After scooping the absorbed material into a rigid, high-density polyethylene (HDPE) container using non-sparking tools, wash the spill surface with a 5% acetic acid solution. The acid protonates the residual aniline, converting it into a water-soluble salt, which can then be easily cleaned with a standard detergent wash.

Disposal Logistics:

  • Categorization: Classify strictly as "Halogenated Organic Waste" and "Toxic."

  • Storage: Store in secondary containment away from strong oxidizing agents, acids, and heat sources. Keep the waste container in a dark, cool environment to prevent pressure buildup from thermal decomposition.

  • Final Destruction: Do not mix with standard solvent waste. Halogenated anilines must be sent to an EPA-approved facility for high-temperature incineration equipped with an acid gas scrubber. Standard incineration will release lethal HBr and HF gases into the atmosphere[3][4].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.